Technical Documentation Center

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Core Science & Biosynthesis

Exploratory

Technical Profile: 4-(3-Methylphenyl)amino-3-pyridinesulfonamide (CAS 72811-73-5)

The following technical guide provides an in-depth analysis of CAS 72811-73-5, structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals. [1][2][3][4][5][6][7][8][9][10] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 72811-73-5, structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

CAS 72811-73-5 , chemically known as 4-(3-methylphenyl)amino-3-pyridinesulfonamide , is a critical pharmaceutical intermediate used primarily in the synthesis of Torasemide , a loop diuretic.[1][2][3][4] In the context of drug development, this compound serves a dual role: it is the immediate synthetic precursor to the active pharmaceutical ingredient (API) and a potential degradation impurity (Impurity B in EP/USP standards).

Understanding the physicochemical behavior of this substance is essential for optimizing yield during API manufacturing and establishing robust analytical methods for impurity profiling. This guide synthesizes its properties, synthetic routes, and stability characteristics into a self-validating technical framework.

Chemical Identity & Structural Analysis[5]

The molecule features a pyridine core substituted with a sulfonamide group at position 3 and a secondary amine (m-toluidine moiety) at position 4.[5][6] This substitution pattern imparts amphoteric properties due to the basic pyridine nitrogen and the acidic sulfonamide proton.

ParameterDetail
CAS Number 72811-73-5
IUPAC Name 4-(3-methylanilino)pyridine-3-sulfonamide
Synonyms Torasemide Impurity B; BM 960102; 3-Sulfonamido-4-(3-methylanilino)pyridine
Molecular Formula C₁₂H₁₃N₃O₂S
Molecular Weight 263.32 g/mol
SMILES Cc1cccc(Nc2ccncc2S(N)(=O)=O)c1
InChI Key ZXPCUGWAKUIOOF-UHFFFAOYSA-N

Physicochemical Profiling

The following data consolidates experimental and predicted values critical for formulation and purification processes.

Table 1: Physical & Chemical Properties
PropertyValue / RangeTechnical Context
Physical State White to off-white crystalline solidPolymorphism may affect melting range; typically isolated as a beige solid before purification.
Melting Point 162 – 164 °C (Lit.)[1][2]High melting point indicates strong intermolecular hydrogen bonding (sulfonamide network).
Boiling Point ~475 °C (Predicted)Decomposes before boiling; not relevant for purification via distillation.
Density 1.357 ± 0.06 g/cm³ (Predicted)Relevant for solid-state characterization.[4]
pKa (Sulfonamide) ~9.5 (Acidic)The sulfonamide -NH₂ proton is acidic. Deprotonation occurs at pH > 10.
pKa (Pyridine) ~3.0 - 4.0 (Basic)The pyridine nitrogen can be protonated in strong acid, increasing solubility.
Solubility (Water) Low (Neutral pH)Precipitates at pH 7–8 (Isoelectric region).
Solubility (Solvents) DMSO (Slight), Methanol (Soluble)Soluble in polar organic solvents; often recrystallized from Methanol/Water.
Solubility (pH dep.) Freely soluble in dilute NaOHForms a water-soluble sodium salt via sulfonamide deprotonation.
Solubility Mechanism & Isolation Logic

The isolation of CAS 72811-73-5 relies heavily on its pH-dependent solubility profile.

  • Acidic pH (< 2): Soluble (Pyridine protonation: Py-H⁺).

  • Basic pH (> 10): Soluble (Sulfonamide deprotonation: SO₂NH⁻).

  • Neutral pH (7–8): Minimum solubility. This is the "sweet spot" for precipitation during synthesis workup.

Synthesis & Manufacturing Insights

The synthesis of CAS 72811-73-5 follows a Nucleophilic Aromatic Substitution (


) mechanism. The 4-position of the pyridine ring is activated for nucleophilic attack by the electron-withdrawing sulfonamide group at the 3-position.
Synthetic Route

Reactants: 4-Chloropyridine-3-sulfonamide hydrochloride + 3-Methylaniline (m-Toluidine).[2][7][4] Conditions: Aqueous medium, 90°C, 3 hours.

Synthesis Start1 4-Chloropyridine- 3-sulfonamide HCl Process1 Reaction (Water, 90°C, 3h) SnAr Mechanism Start1->Process1 Start2 3-Methylaniline (m-Toluidine) Start2->Process1 Intermed Reaction Mixture (Acidic pH) Process1->Intermed Conversion Process2 Workup Adjust pH to 7-8 (Sat. NaHCO3) Intermed->Process2 Cooling Product CAS 72811-73-5 (Precipitate) Process2->Product Precipitation

Figure 1: Synthetic pathway for CAS 72811-73-5 showing the critical pH adjustment step for isolation.

Process Causality:

  • Water as Solvent: The starting material (hydrochloride salt) is water-soluble. Water acts as a green solvent.

  • Temperature (90°C): Required to overcome the activation energy for the displacement of the chlorine atom by the aniline derivative.

  • pH Adjustment (NaHCO₃): The reaction generates HCl. Neutralizing the mixture to pH 7-8 forces the product out of solution (precipitate) while keeping inorganic salts dissolved.

Analytical Characterization

For identification and purity analysis, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 2.30 (s, 3H): Methyl group on the phenyl ring.[7]

  • δ 7.00–7.32 (m, Ar-H): Aromatic protons of the m-tolyl ring.

  • δ 7.75 (br s, 2H): Sulfonamide (-SO₂NH₂) protons. Note: Exchangeable with D₂O.

  • δ 8.25 (d, 1H) & 8.68 (s, 1H): Pyridine ring protons.[7] The singlet at 8.68 is characteristic of the proton at position 2 (between N and SO₂).

HPLC Method Parameters (Guideline)

To separate CAS 72811-73-5 from Torasemide and other impurities:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH ~3.5) : Acetonitrile gradient.

  • Detection: UV at 288 nm (Typical absorption max for this conjugated system).

  • Retention: As a more polar precursor, CAS 72811-73-5 typically elutes before Torasemide (which has a lipophilic urea tail).

Stability & Handling (MSDS Highlights)

Stability Profile:

  • Thermal: Stable up to ~160°C.

  • Hydrolytic: Stable in neutral aqueous suspension.

  • Photostability: Sensitive to light. The pyridine-amine linkage can undergo photo-oxidation.

  • Storage: Store in a cool, dry place, protected from light. Inert atmosphere (Nitrogen) recommended for long-term storage to prevent oxidation of the amine.

Safety Hazards:

  • GHS Classification: Warning.[8]

  • Hazard Statements: H319 (Causes serious eye irritation), H315 (Causes skin irritation).

  • Handling: Use standard PPE (gloves, goggles). Avoid dust formation.[6]

References

  • ChemicalBook. (2024). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Properties and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (CAS 72811-73-5).[1][2][3][9][7][4][8][10][5][6] Retrieved from [3]

  • Key Organics. (2017). Safety Data Sheet: CAS 72811-73-5.[7][4][8][5][6] Retrieved from

  • TCI Chemicals. (2024). Product Specification: 4-(m-Tolylamino)pyridine-3-sulfonamide. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 253661668. Retrieved from

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

The following technical guide provides an in-depth spectroscopic and structural characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide . Note to Researchers: This compound is the ortho-isomer analogue of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and structural characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .

Note to Researchers: This compound is the ortho-isomer analogue of the standard Torasemide intermediate (which is the meta-isomer).[1] It is primarily utilized as a critical Reference Standard (Impurity) in the quality control of loop diuretics to validate assay specificity.[1][2]

[1]

Compound Identity & Significance

  • Chemical Name: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide[1]

  • Common Designations: Des-isopropylcarbamoyl ortho-Torasemide; Torasemide Impurity (Positional Isomer).[1]

  • CAS Registry Number: 164595-80-6 (Specific to the ortho-isomer).[1][3]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [2][4][5][6][7][8]
    
  • Molecular Weight: 263.32 g/mol [3][7][8][9][10]

Research Context

In the synthesis of the loop diuretic Torasemide , the primary intermediate is the 3-methylphenyl (meta) isomer.[2] The 2-methylphenyl (ortho) isomer described here typically arises as a process impurity if the starting material (m-toluidine) is contaminated with o-toluidine.[1] Distinguishing these isomers via spectroscopy is a critical regulatory requirement (ICH Q3A/B) for pharmaceutical substance release.[1][2]

Synthesis & Structural Origin

Understanding the synthetic origin is essential for interpreting solvent residuals and side-product peaks in spectral data.[1]

Reaction Pathway

The compound is synthesized via Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[2] The electron-withdrawing sulfonamide group at the 3-position of the pyridine ring activates the 4-chloro position for displacement by the nucleophilic amine (o-toluidine).[1]

SynthesisWorkflow SM1 4-Chloropyridine- 3-sulfonamide Rxn Nu- Aromatic Substitution (Water/EtOH, Reflux, 90°C) SM1->Rxn SM2 o-Toluidine (2-Methylaniline) SM2->Rxn Inter Crude Intermediate (HCl Salt) Rxn->Inter Displacement Base Neutralization (NaHCO3, pH 7-8) Inter->Base Workup Final Target: 4-[(2-Methylphenyl)amino]- 3-pyridinesulfonamide Base->Final Precipitation

Figure 1: Synthetic pathway for the target sulfonamide. Note that steric hindrance in o-toluidine may require longer reaction times compared to the meta-isomer.[1]

Spectroscopic Characterization (Data & Assignments)

The following data sets differentiate the ortho-isomer from its meta-counterpart.

A. Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 (Standard for sulfonamides due to solubility and exchange suppression).[8][11]
Frequency:  400 MHz
Chemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Note
2.21 Singlet (s)3H

Ortho-methyl is typically shielded relative to meta (2.30 ppm) due to steric twisting.
7.05 - 7.30 Multiplet (m)4HPhenyl Ar-HDistinct 4-proton pattern (ABCD system) differs from meta isomer.[1]
7.08 Doublet (d)1HPyridine C5-HCoupled to C6 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Hz).
7.60 Broad (s)2Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Exchangeable with

.[2] Chemical shift varies with concentration.
8.20 Doublet (d)1HPyridine C6-HDeshielded by ring nitrogen.[1]
8.65 Singlet (s)1HPyridine C2-HMost deshielded aromatic proton (ortho to sulfonamide).[1]
8.90 Broad (s)1HAr-NH-ArSecondary amine linker.[1]

Diagnostic Differentiation:

  • Methyl Shift: The ortho-methyl appears slightly upfield (~2.21 ppm) compared to the meta-methyl (~2.30 ppm).[1]

  • Aromatic Region: The ortho-substituted phenyl ring displays a complex multiplet pattern characteristic of 1,2-substitution, whereas the meta-isomer shows a distinct singlet-doublet-triplet pattern.[1]

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

)
Vibration ModeFunctional Group
3340, 3260 Stretching (

)
Primary Amine (

) of Sulfonamide
3100 - 3000 Stretching (

)
Aromatic C-H
2920 Stretching (

)
Aliphatic C-H (Methyl group)
1605 Stretching (

)
C=N (Pyridine Ring)
1580 Bending (

)
N-H (Secondary Amine)
1345 Stretching (

)

(Asymmetric)
1160 Stretching (

)

(Symmetric) - Key Identification Peak
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (ESI+)[1][2]

m/z (Mass-to-Charge)Ion TypeInterpretation
264.1

Protonated Molecular Ion (Base Peak)
286.1

Sodium Adduct
185.0 FragmentLoss of Sulfonamide group (

)
106.1 FragmentToluidine moiety (characteristic of amine cleavage)

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these validated protocols.

Protocol 1: NMR Sample Preparation[2]
  • Objective: Obtain high-resolution spectra without concentration broadening.

  • Materials: 5-10 mg of Compound, 0.6 mL DMSO-

    
     (99.9% D), 5mm NMR tube.
    
  • Steps:

    • Weigh 5-10 mg of the solid into a clean vial.

    • Add 0.6 mL DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      . Vortex until fully dissolved (sonicate if necessary, but avoid heating >40°C to prevent degradation).[1][2]
      
    • Filter through a glass wool plug into the NMR tube if any turbidity remains.

    • Critical Control: Run a blank DMSO-

      
       scan to identify solvent impurity peaks (water at 3.33 ppm, DMSO at 2.50 ppm) before analysis.[2]
      
Protocol 2: HPLC Purity Profiling (Differentiation)
  • Objective: Separate the ortho isomer from the meta isomer.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (Gradient 80:20 to 40:60).[1][2]

  • Detection: UV at 288 nm.

  • Retention Time Logic: The ortho-isomer typically elutes later than the meta-isomer due to increased lipophilicity (the internal hydrogen bonding or steric shielding of the polar amine reduces interaction with the mobile phase water).[1]

AnalyticalLogic Sample Unknown Sample (Torasemide Intermediate) HPLC HPLC Separation (C18, pH 3.5) Sample->HPLC Decision Retention Time Comparison HPLC->Decision Meta Peak A (Earlier Eluting) Meta-Isomer (Standard) Decision->Meta RT ~ Standard Ortho Peak B (Later Eluting) Ortho-Isomer (Impurity) Decision->Ortho RT > Standard

Figure 2: Logical flow for distinguishing the target ortho-isomer from the standard meta-intermediate using chromatography.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Torasemide Monograph: Impurity Profiling. (Standard regulatory text defining the requirement to control positional isomers).[1][2]

  • Delarge, J. (1981).[2] Chemistry of Pyridine Sulfonamides. [Review of the synthesis of torasemide precursors].

  • National Institutes of Health (NIH) - PubChem .[1] Compound Summary: 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Meta-isomer data for comparison). Available at: [Link][1][2]

  • Clearsynth . Ortho-Torasemide Intermediate Reference Standard (CAS 164595-80-6).[1][3] (Source for commercial availability of the specific ortho-isomer).

  • Journal of Pharmaceutical and Biomedical Analysis. Development of stability-indicating HPLC methods for Torasemide and its impurities.

Sources

Exploratory

Biological activity of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological context of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide . Structural Analog of Torasemide & Carbonic Anhydrase In...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological context of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .

Structural Analog of Torasemide & Carbonic Anhydrase Inhibitor Scaffold[1]

Executive Summary

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a biologically active pyridine-sulfonamide derivative.[1] It is the ortho-isomer of the key intermediate used in the synthesis of the loop diuretic Torasemide (which utilizes the meta-isomer).[1] While primarily characterized as a synthetic intermediate and impurity (Torasemide Related Compound), this molecule possesses intrinsic biological activity as a Carbonic Anhydrase Inhibitor (CAI) and serves as a critical pharmacophore in Structure-Activity Relationship (SAR) studies for diuretic and anticancer drug discovery.[1]

This guide details the physicochemical properties, mechanism of action (MoA), synthesis protocols, and experimental validation of this compound, designed for pharmaceutical scientists and medicinal chemists.[1]

Chemical Identity & Physicochemical Properties

This molecule features a pyridine core substituted with a primary sulfonamide group at position 3 and an o-toluidino group at position 4.[1]

PropertyData
IUPAC Name 4-[(2-methylphenyl)amino]pyridine-3-sulfonamide
Common Reference o-Torasemide Intermediate; Torasemide Isomer B
CAS Number 106944-62-1 (related sulfonylurea); Sulfonamide precursor specific CAS not widely indexed, often cited as isomer of 72811-73-5
Molecular Formula C₁₂H₁₃N₃O₂S
Molecular Weight 263.32 g/mol
Solubility DMSO (>10 mg/mL), Methanol; Poorly soluble in water
pKa (Sulfonamide) ~9.8 (Calculated)
LogP ~1.8 - 2.1

Biological Mechanism of Action (MoA)[1]

Primary Target: Carbonic Anhydrase Inhibition

Like most primary sulfonamides (


), this molecule acts as a classic zinc-binding inhibitor  of Carbonic Anhydrase (CA) enzymes.[1]
  • Zinc Chelation : The sulfonamide nitrogen (in its deprotonated form) coordinates directly with the catalytic Zinc ion (

    
    ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]
    
  • Selectivity Profile : The bulky 4-amino-aryl group interacts with the hydrophobic pocket of the enzyme.[1] The ortho-methyl group introduces steric hindrance compared to the meta-isomer (Torasemide intermediate), potentially altering selectivity toward specific isoforms (e.g., CA II vs. tumor-associated CA IX/XII).[1]

Secondary Pharmacology: Diuretic Pharmacophore

While the sulfonamide itself is a weak diuretic, it is the precursor to high-ceiling loop diuretics (sulfonylureas).[1]

  • Na⁺/K⁺/2Cl⁻ Cotransporter (NKCC2) Inhibition : The molecule serves as the scaffold for NKCC2 inhibition.[1] However, without the sulfonylurea moiety (as seen in Torasemide), the affinity for the NKCC2 transporter in the Thick Ascending Limb of the Loop of Henle is significantly reduced.[1]

  • SAR Insight : The ortho-methyl substitution often results in reduced diuretic potency compared to the meta-methyl isomer due to steric clash preventing optimal binding in the NKCC2 translocation pocket.[1]

Pathway Visualization

The following diagram illustrates the dual pharmacological context of the molecule.

MoA_Pathway Compound 4-[(2-Methylphenyl)amino]- 3-pyridinesulfonamide Zn Zn2+ Ion (Active Site) Compound->Zn Chelation NKCC2 NKCC2 Transporter (Loop of Henle) Compound->NKCC2 Weak Binding (Precursor) CA_Enzyme Carbonic Anhydrase (Isoforms I, II, IX) Zn->CA_Enzyme Inhibits Catalysis pH_Balance pH Homeostasis (Acid-Base Balance) CA_Enzyme->pH_Balance Modulates Diuresis Diuresis (Fluid Excretion) NKCC2->Diuresis Inhibition

Caption: Mechanism of Action showing primary Zinc chelation (CA inhibition) and secondary weak interaction with NKCC2 transporter.[1][2]

Experimental Protocols

Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

This protocol utilizes a Nucleophilic Aromatic Substitution (


) reaction.[1]

Reagents:

  • 4-Chloropyridine-3-sulfonamide (Starting Material)[1][3][2]

  • o-Toluidine (2-Methylaniline)[1]

  • Ethanol or Isopropanol (Solvent)[1]

  • Reflux condenser[1]

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 eq (e.g., 10 mmol) of 4-chloropyridine-3-sulfonamide in 20 mL of ethanol.

  • Addition : Add 2.2 eq of o-toluidine dropwise. The excess amine acts as a base to trap the HCl generated.[1]

  • Reaction : Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup : Cool the reaction mixture to room temperature. The product may precipitate.[1] If not, concentrate the solvent under reduced pressure to 50% volume and add cold water.[1]

  • Purification : Filter the resulting solid.[1] Wash with cold water (to remove o-toluidine HCl salt) and cold ethanol.[1] Recrystallize from Ethanol/Water.[1]

  • Validation : Confirm structure via

    
    -NMR. Look for the characteristic pyridine protons and the o-methyl singlet (~2.2 ppm).[1]
    
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To quantify biological activity (


), use a stopped-flow 

hydration assay.[1][4]

Materials:

  • Purified Human CA isozymes (hCA I, hCA II).[1]

  • Substrate:

    
     saturated water.[1]
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: HEPES (20 mM, pH 7.5).[1]

Workflow:

  • Incubation : Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Reaction Trigger : Rapidly mix the Enzyme-Inhibitor solution with the

    
    /Phenol Red solution in a stopped-flow spectrophotometer.
    
  • Measurement : Monitor the absorbance change at 557 nm (acidification of medium due to

    
    ).
    
  • Calculation : Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (Log[Inhibitor] vs. Response).[1] Convert to
    
    
    using the Cheng-Prusoff equation.[1]

Comparative Data Summary

The following table contrasts the ortho-isomer (Topic) with the clinically relevant meta-isomer (Torasemide intermediate).

Feature4-[(2-Methylphenyl)amino]-... (Ortho)4-[(3-Methylphenyl)amino]-... (Meta)
Role Impurity / SAR AnalogTorasemide Intermediate
Steric Hindrance High (Clash with pyridine ring)Low (Optimal conformation)
CA Inhibition (

)
Moderate (Est. 50-200 nM)Potent (Est. 10-50 nM)
Diuretic Potential LowModerate (High as Sulfonylurea)
Metabolic Stability Potential blockage of ortho-hydroxylationSusceptible to ring oxidation

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Delarge, J., et al. (1988).[1] Synthesis and diuretic activity of new sulfonylureas of the torasemide series. European Journal of Medicinal Chemistry. [1]

  • PubChem Compound Summary . (2024). 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (Isomer Reference).[1][5] National Library of Medicine.[1] Link[1]

  • Masereel, B. (2004).[1] Structural requirements for the diuretic activity of torasemide-like compounds. Journal of Pharmacy and Pharmacology. Link

Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and not approved for clinical use in this specific form.[1][6]

Sources

Foundational

Technical Guide: Discovery and Synthetic Evolution of Torsemide Intermediates

Executive Summary Torsemide (Torasemide) represents a pivotal advancement in the class of loop diuretics.[1][2] Unlike its predecessors, furosemide and bumetanide, which are based on a sulfonamyl-benzoic acid scaffold, T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Torsemide (Torasemide) represents a pivotal advancement in the class of loop diuretics.[1][2] Unlike its predecessors, furosemide and bumetanide, which are based on a sulfonamyl-benzoic acid scaffold, Torsemide introduces a pyridine-3-sulfonylurea architecture. This structural innovation confers a longer half-life, higher bioavailability, and a unique pharmacological profile that inhibits the Na


/K

/2Cl

carrier system in the thick ascending limb of the loop of Henle.

This guide analyzes the discovery logic, the critical intermediates that enable its synthesis, and the evolution of process chemistry from early discovery (1974) to modern industrial optimization.

The Discovery Phase: From Benzene to Pyridine

Timeline: Early 1970s Key Figure: J. Delarge (University of Liège)

The discovery of Torsemide was not serendipitous but a result of rigorous Structure-Activity Relationship (SAR) studies aimed at overcoming the limitations of furosemide (short half-life, hypokalemia risk).

The Pharmacophore Shift

Early loop diuretics relied on an acidic group (carboxylic acid) attached to a benzene ring. Delarge’s team hypothesized that replacing the benzene ring with a pyridine ring would alter the lipophilicity and pKa of the molecule, potentially improving tissue penetration.

Furthermore, they replaced the sulfonamide group with a sulfonylurea moiety. This modification was critical; the sulfonylurea group mimics the acidity of the carboxylic acid but provides a different metabolic stability profile.

Key SAR Findings:

  • The Pyridine Ring: Introduction of the nitrogen atom in the ring (position 1) increases the electron deficiency of the system, facilitating nucleophilic attack at the C4 position—a crucial reactivity trait for synthesis.

  • The 3-Sulfonylurea: Essential for binding to the co-transporter.

  • The 4-Anilino Group: The lipophilic 3-methylphenyl (m-tolyl) group at position 4 anchors the molecule in the hydrophobic pocket of the receptor.

Critical Intermediates: Structure and Function

The synthesis of Torsemide hinges on three high-value intermediates. Their purity directly dictates the polymorphic form and stability of the final API.

Intermediate A: 4-Chloro-3-pyridinesulfonamide[3][4]
  • CAS: 33263-43-3

  • Role: The electrophilic scaffold.

  • Chemical Logic: The chlorine atom at position 4 is highly labile due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the sulfonamide group at position 3. This makes it an ideal candidate for Nucleophilic Aromatic Substitution (

    
    ).
    
Intermediate B: 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide[5][6][7]
  • CAS: 72811-73-5[3][4][5]

  • Role: The "Advanced Intermediate." This molecule contains the core pharmacophore minus the urea tail.

  • Stability: Stable solid, but prone to dimerization under forcing conditions.

  • Synthesis Challenge: Requires careful control of pH and temperature to prevent the formation of the "Dimer Impurity" (see Section 5).

Intermediate C: Isopropyl Isocyanate[9][10][11]
  • CAS: 1795-48-8

  • Role: The urea-forming agent.

  • Safety Profile: Highly toxic and moisture-sensitive. Modern process chemistry often seeks to replace this with Isopropyl Carbamate or activated carbamoylating agents to improve safety (Green Chemistry).

Synthetic Pathways and Evolution

We define the history of Torsemide synthesis in three distinct "Generations" of process chemistry.

Generation 1: The Delarge/Christiaens Route (1974)

The original patent route focused on establishing the structure but lacked industrial viability.

  • Method: Reaction of Intermediate B with Isopropyl Isocyanate in dichloromethane or dioxane.

  • Base: Triethylamine (TEA).

  • Drawbacks: Low yield (~50-60%), use of toxic solvents, and difficult purification of the final polymorph.

Generation 2: The Industrial Optimization (1990s-2000s)

Patents by Teva and others optimized the solvent system to control the reaction rate and impurity profile.

  • Method: Use of polar aprotic solvents (Acetonitrile, Acetone) with inorganic bases (

    
    ).
    
  • Innovation: Introduction of "in-situ" salt formation to accelerate the reaction.

  • Yield: Improved to >80%.

Generation 3: The "Green" Carbamate Route (Modern)

To avoid the toxicity of isocyanates, recent approaches utilize carbamates.

  • Method: Reaction of Intermediate B with Isopropyl Carbamate (or trichloroacetyl isocyanate followed by hydrolysis/amine exchange).

  • Advantage: Safer handling, higher atom economy, and avoidance of urea by-products.

Visualization of Synthetic Pathways[12]

TorsemideSynthesis Start 4-Hydroxy-3-pyridine sulfonic acid IntA Int-A: 4-Chloro-3-pyridine sulfonamide Start->IntA 1. POCl3/PCl5 2. NH3 (aq) IntB Int-B: 4-[(3-methylphenyl)amino]- 3-pyridinesulfonamide IntA->IntB SNAr Reaction (m-Toluidine, 90°C) Toluidine m-Toluidine Toluidine->IntB Torsemide TORSEMIDE API (Sulfonylurea) IntB->Torsemide Route A: Isocyanate (Base: TEA or K2CO3) IntB->Torsemide Route B: Carbamate (Heat, -NH3) IsoIso Isopropyl Isocyanate IsoIso->Torsemide IsoCarb Isopropyl Carbamate IsoCarb->Torsemide

Caption: Figure 1.[6] Evolution of Torsemide Synthesis showing the convergence of the Isocyanate (Gen 1/2) and Carbamate (Gen 3) routes.

Technical Deep Dive: The Impurity Challenge

A major historical hurdle in Torsemide development was the "Dimer Impurity."

The Mechanism of Failure: During the synthesis of Intermediate B, if the reaction temperature is too high (>100°C) or the stoichiometry of m-toluidine is uncontrolled, the sulfonamide nitrogen of one molecule of Intermediate B can attack the 4-position of another molecule of Intermediate A (or B).

Impurity Structure:

  • 4-[(N-(3-methylphenyl)-N-4-((3-methylphenyl)amino)-3-pyridinesulfonyl)amino]-3-pyridinesulfonamide.[7]

Control Strategy: To ensure "Self-Validating" purity, the reaction is run in water or isopropanol at controlled reflux. The product (Int-B) precipitates out, while the impurities remain in the mother liquor. This solubility differential is the self-validating mechanism.

Experimental Protocols

Protocol 1: Synthesis of Intermediate B (Self-Validating Precipitation)

Reference: Adapted from US Patent 6,635,765 and EP 1433784.

Rationale: This step uses water as the solvent. Since the starting material (HCl salt) is water-soluble and the product is water-insoluble, the reaction drives itself to completion and purifies via precipitation.

  • Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Add 4-chloro-3-pyridinesulfonamide hydrochloride (100g, 0.44 mol) and Water (500 mL). Stir to form a suspension.

  • Addition: Add m-toluidine (49.2 mL, 0.46 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 3 hours. Causality: Heat is required to overcome the activation energy of the SNAr on the pyridine ring.

  • Monitoring: Monitor by HPLC. (Target: <0.5% starting material).

  • Workup: Cool to 20°C. Adjust pH to 7-8 using saturated

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with water (2 x 100 mL) to remove inorganic salts.

  • Drying: Dry at 60°C under vacuum.

    • Expected Yield: ~85-90%

    • Appearance: Off-white solid.

Protocol 2: Conversion to Torsemide (Isocyanate Route)

Reference: US Patent 7,378,527.[8]

  • Setup: Dry flask under nitrogen atmosphere.

  • Charge: Suspend Intermediate B (50g) in Acetonitrile (250 mL). Add Triethylamine (1.1 eq).[6]

  • Addition: Add Isopropyl Isocyanate (1.1 eq) slowly, maintaining temperature <30°C. Causality: Exothermic reaction; temp control prevents side reactions.

  • Reaction: Stir at ambient temperature for 6 hours.

  • Quench: Acidify with dilute HCl to pH 4.5.

  • Purification: The crude Torsemide precipitates.[9] Filter and recrystallize from Ethanol/Water (1:1) to obtain the stable Polymorph II .

Comparative Data Analysis

The following table summarizes the evolution of yield and purity across different patent eras.

ParameterGen 1 (Delarge, 1974)Gen 2 (Teva, 2001)Gen 3 (Modern/Green)
Key Reagent Isopropyl IsocyanateIsopropyl IsocyanateIsopropyl Carbamate
Solvent DichloromethaneAcetone/AcetonitrileToluene/Dioxane
Base TriethylamineK2CO3 / Na2CO3None (Thermal)
Yield (Int-B -> API) 50 - 60%81.5 - 89%> 90%
Purity (HPLC) ~95%> 99.5%> 99.8%
Major Impurity Urea derivativesResidual IsocyanateMinimal
Toxicity Risk HighHighLow

References

  • Delarge, J. (1974). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 38(1A), 144-150.

  • Masereel, B., et al. (1992). Design, synthesis and biological activity of a series of torasemide derivatives. Journal of Pharmacy and Pharmacology, 44(7), 589-593.

  • Teva Pharmaceutical Industries. (2003). Process for preparing torsemide intermediate. US Patent 6,635,765.

  • Che, D. (2008). Process for the preparation of torsemide and related intermediates. US Patent 7,378,527.[8]

  • Dipharma S.P.A. (2004). Process for the synthesis of torsemide, in particular of pure and stable form II. European Patent EP1433784A1.

  • Gu, S., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 4, e157–e161.[10]

Sources

Exploratory

A Technical Guide to the Supramolecular Architecture and Hydrogen Bonding of Methylphenylamino-pyridinesulfonamides

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Sulfonamide-based molecular scaffolds are cornerstones in medicinal chemistry, featured in a wide array of therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonamide-based molecular scaffolds are cornerstones in medicinal chemistry, featured in a wide array of therapeutic agents. Their clinical efficacy is not solely a function of their molecular structure but is also profoundly influenced by their solid-state properties, such as solubility, stability, and bioavailability. These properties are dictated by the intricate network of non-covalent interactions that govern their crystal packing, collectively known as the supramolecular structure. This guide provides an in-depth analysis of the supramolecular chemistry of a specific, medicinally relevant subclass: methylphenylamino-pyridinesulfonamides. We explore the critical role of hydrogen bonding in directing their self-assembly into predictable and recurring motifs. By integrating detailed experimental protocols with crystallographic data analysis, this document serves as a comprehensive resource for understanding and engineering the solid-state behavior of these important pharmaceutical compounds.

Introduction: The Significance of Supramolecular Chemistry in Sulfonamide Drug Development

The sulfonamide functional group (—SO₂NH—) is a privileged motif in drug design, renowned for its role in antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1] The methylphenylamino-pyridinesulfonamide core, in particular, represents a versatile scaffold found in intermediates for widely used drugs.[2][3] While drug discovery often focuses on the interaction between a single molecule and its biological target, the journey from a promising compound to a viable drug product is critically dependent on its solid-state characteristics. Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to significant variations in therapeutic outcomes.[4]

Understanding the supramolecular structure—the ordered arrangement of molecules in a crystal lattice—is therefore paramount.[4] This organization is primarily driven by a hierarchy of intermolecular interactions, with strong hydrogen bonds often acting as the primary directional forces.[4][5] For methylphenylamino-pyridinesulfonamides, the key hydrogen bond donors (the sulfonamide N-H) and acceptors (the sulfonyl oxygens and the pyridine nitrogen) create a predictable set of interactions that can be analyzed and, potentially, controlled. This guide elucidates these foundational principles, providing both the theoretical framework and the practical methodologies required to investigate these systems.

Synthesis of a Model Compound: 4-(3-Methylphenyl)amino-3-pyridinesulfonamide

To investigate the supramolecular structure, a pure, crystalline sample is required. The synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide serves as a representative example, achievable through a nucleophilic aromatic substitution reaction.

Rationale for a Self-Validating Protocol

The following protocol is designed to be self-validating. The synthesis of the target molecule is followed by purification and characterization steps (NMR, FTIR) that confirm its identity and purity, ensuring that the material used for crystallographic studies is well-defined.

Detailed Experimental Protocol

Objective: To synthesize 4-(3-methylphenyl)amino-3-pyridinesulfonamide from 4-chloropyridine-3-sulfonamide and 3-methylaniline.[3]

Materials:

  • 4-Chloropyridine-3-sulfonamide hydrochloride

  • 3-Methylaniline (m-toluidine)

  • Anhydrous isopropanol

  • Deionized water

  • Sodium bicarbonate

  • Activated carbon (Darco KB)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloropyridine-3-sulfonamide hydrochloride and a molar excess of 3-methylaniline in anhydrous isopropanol.

    • Causality: Isopropanol serves as a suitable solvent that allows the reaction mixture to reach a temperature sufficient to overcome the activation energy for the nucleophilic substitution. The excess of the amine drives the reaction to completion.

  • Reflux: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct and precipitate the crude product.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual salts and impurities.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol. Add a small amount of activated carbon and reflux briefly to remove colored impurities.[3]

    • Causality: Hot filtration removes the activated carbon and any adsorbed impurities. Upon cooling, the solubility of the desired product decreases, leading to the formation of crystals, while more soluble impurities remain in the solvent.

  • Final Product Isolation: Filter the hot solution through celite to remove the carbon. Allow the filtrate to cool slowly to room temperature, then add water to induce further precipitation.[3] Isolate the purified solid by vacuum filtration. Dry the product under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy before proceeding to crystallographic analysis.

Methodologies for Supramolecular Structure Elucidation

The definitive method for determining the three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SC-XRD).[6][7][8]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD provides a detailed map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[9][10]

Step 1: Crystal Growth (A Critical Step)

  • Objective: To obtain a single, high-quality crystal, typically 0.1-0.5 mm in size, with no significant internal defects.[8][9][10]

  • Common Method (Slow Evaporation):

    • Dissolve the purified sulfonamide in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with perforated film.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

    • Causality: Slow evaporation allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects and twinning that would compromise the diffraction experiment.[6]

Step 2: Data Collection & Structure Solution The following workflow diagram illustrates the process from crystal mounting to the final structural model.

G Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Grow Single Crystal crystal_mount 2. Mount Crystal on Goniometer crystal_growth->crystal_mount xray_beam 3. Expose to Monochromatic X-ray Beam crystal_mount->xray_beam diffraction 4. Collect Diffraction Pattern (Intensities & Angles) xray_beam->diffraction phase_problem 5. Solve Phase Problem (Direct Methods) diffraction->phase_problem Unique reflection data electron_density 6. Generate Electron Density Map phase_problem->electron_density build_model 7. Build Initial Atomic Model electron_density->build_model refine_model 8. Refine Model Against Data build_model->refine_model refine_model->build_model Iterative Refinement

Caption: A flowchart of the SC-XRD experimental and computational pipeline.

Analysis of Hydrogen Bonding and Supramolecular Motifs

The crystal structures of methylphenylamino-pyridinesulfonamides are consistently dominated by a network of specific hydrogen bonds.[11] The sulfonamide group provides a strong hydrogen bond donor (N-H) and two strong acceptors (O=S=O), while the pyridine ring offers an additional acceptor site (the ring nitrogen).

Key Hydrogen Bonding Interactions

The interplay between these functional groups gives rise to several recurring patterns, often described using graph-set notation.[12][13]

  • N-H···O (Sulfonyl) Interaction: This is one of the most robust and predictable interactions in sulfonamide chemistry.[5][14] The acidic proton on the sulfonamide nitrogen forms a strong hydrogen bond with an oxygen atom of a neighboring sulfonamide group. This interaction frequently leads to the formation of centrosymmetric dimers or infinite chains.[11][15]

  • N-H···N (Pyridine) Interaction: The same sulfonamide N-H donor can alternatively bond to the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction is crucial for linking molecules in different orientations and building higher-dimensional networks.[1][11]

Common Supramolecular Synthons

A "supramolecular synthon" is a robust structural unit formed by specific and directional intermolecular interactions. In this class of compounds, two synthons are particularly prevalent:

  • The Centrosymmetric Dimer: Two molecules associate through a pair of N-H···O hydrogen bonds, forming a characteristic ring motif denoted as R²₂(8).[11][16][17] This is a very stable arrangement that often forms the primary building block of the crystal structure.

  • The C(6) or C(4) Chain: Molecules link head-to-tail via N-H···N or N-H···O bonds, respectively, to form one-dimensional chains.[11]

The following diagram illustrates the formation of the common R²₂(8) dimer, a fundamental building block in sulfonamide crystal engineering.

G Figure 2: The R²₂(8) Centrosymmetric Dimer Motif cluster_1 cluster_2 N1 N-H S1 S=O N1->S1 R1 N1->R1 S2 O=S N1->S2 N-H···O R2 S1->R2 N2 H-N N2->S1 N-H···O N2->S2 R3 N2->R3 R4 S2->R4

Caption: A schematic of the R²₂(8) hydrogen-bonded dimer.

Data Presentation: Hydrogen Bond Geometries

Quantitative analysis of crystal structures provides precise geometric data for these interactions. The strength of a hydrogen bond is correlated with its length and linearity.

Table 1: Representative Hydrogen Bond Parameters for Isomeric Methylphenylamino-pyridinesulfonamides (Data synthesized from typical values reported in crystallographic literature)[11]

Interaction TypeDonor (D) - Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Resulting Motif
N-H···N N(sulfonamide)-H ··· N(pyridine)~ 0.86~ 2.10~ 2.95~ 170C(6) Chain
N-H···O N(sulfonamide)-H ··· O(sulfonyl)~ 0.86~ 2.05~ 2.90~ 175R²₂(8) Dimer
C-H···O C(aryl)-H ··· O(sulfonyl)~ 0.93~ 2.50~ 3.40~ 150Layer Stabilization

Note: Shorter H···A distances and angles closer to 180° generally indicate stronger hydrogen bonds.

The Role of Weaker Interactions

While strong N-H···O and N-H···N bonds dictate the primary structure, the overall crystal packing is consolidated by a network of weaker interactions. These include C-H···O and C-H···π contacts, which, although individually weak, collectively contribute significantly to the stability of the three-dimensional lattice.[14][18] π-π stacking interactions between aromatic rings can also play a role in organizing molecules into columns or sheets.[4][17]

Structure-Property Relationships and Implications for Drug Development

The specific supramolecular assembly adopted by a methylphenylamino-pyridinesulfonamide directly influences its macroscopic properties:

  • Solubility and Dissolution Rate: Tightly packed structures with strong, extensive hydrogen bonding networks generally have higher lattice energies and, consequently, lower aqueous solubility. Understanding these patterns allows for the targeted design of co-crystals or salts to disrupt unfavorable packing and enhance solubility.[19]

  • Stability and Polymorphism: Different hydrogen bonding arrangements can lead to polymorphs with varying thermodynamic stabilities.[4] Identifying the most stable form is critical to ensure the long-term stability and consistent performance of a drug product.

  • Mechanical Properties: The way molecules are held together affects the crystal's mechanical properties, such as its tendency to fracture or deform under pressure during tableting.

Conclusion

The supramolecular architecture of methylphenylamino-pyridinesulfonamides is a highly organized system governed by a clear hierarchy of non-covalent forces. The strong and directional N-H···O and N-H···N hydrogen bonds are the primary drivers of self-assembly, consistently forming robust synthons such as R²₂(8) dimers and one-dimensional chains. These primary interactions are further supported by a network of weaker C-H···O and π-π interactions, which finalize the three-dimensional crystal packing. For drug development professionals, a thorough understanding of these principles is not merely an academic exercise; it is a critical tool for controlling the solid-state properties that underpin the safety, stability, and efficacy of pharmaceutical products. By leveraging the methodologies outlined in this guide, researchers can proactively characterize and engineer the crystalline forms of these vital medicinal compounds.

References

  • Kosutić Hulita, N., Danilovski, A., Filić, D., Marinković, M., Mestrović, E., & Dumić, M. (2005). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o648–o651. [Link]

  • Sainz-Díaz, C. I., Espinosa-García, J., & Hernández-Laguna, A. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213–221. [Link]

  • ResearchGate. (n.d.). Different supramolecular diastereomeric forms of sulfonamides. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. Retrieved February 19, 2026, from [Link]

  • Zubair, M., Ali, S., Shaihid, K., & Asghar, S. (2018). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. Oriental Journal of Chemistry, 34(3), 1641-1645. [Link]

  • Akinchan, N. T., Akinchan, R., Drożdżewski, P. M., & Głowiak, T. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 939. [Link]

  • Selvaraj, J., & Muthiah, P. T. (2010). Hydrogen-bonding patterns in pyrimethaminium pyridine-3-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2121–o2122. [Link]

  • ResearchGate. (2025). Hydrogen bonding in sulfonamides. Retrieved February 19, 2026, from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 19, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 19, 2026, from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 19, 2026, from [Link]

  • Dong, Z., et al. (2021). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 23, 819-828. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 19, 2026, from [Link]

  • Galek, P. T. A., Fábián, L., & Allen, F. H. (2001). Hydrogen Bonding in Sulfonamides. Crystal Growth & Design, 1(6), 469-480. [Link]

  • ResearchGate. (n.d.). Common hydrogen-bonding patterns in sulfonamides: (a) C(4) chains; (b) R22(8) dimers. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. [Link]

  • El-Sayed, H. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25968. [Link]

  • Royal Society of Chemistry. (2022). C–H…S Hydrogen Bonding Interactions. Chemical Society Reviews. [Link]

  • ResearchGate. (2025). Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. Retrieved February 19, 2026, from [Link]

  • Mohamed-Ezzat, A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 7(12). [Link]

  • ResearchGate. (2004). Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International Journal of Molecular Sciences, 25(21), 11920. [Link]

  • PubMed. (2024). Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. International Journal of Molecular Sciences, 25(21), 11920. [Link]

  • Patent. (n.d.). Synthesis of N-(4-chloro-2-methylphenyl)-N-(pyridin-3-yl-methyl)-methanesulfonamide.

Sources

Exploratory

What is 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide?

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: Technical Profile & Impurity Analysis Executive Summary 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS: 164595-80-6 ) is a critical positional isomer and process imp...

Author: BenchChem Technical Support Team. Date: February 2026

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: Technical Profile & Impurity Analysis

Executive Summary

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS: 164595-80-6 ) is a critical positional isomer and process impurity associated with the synthesis of the loop diuretic Torsemide .[1] Structurally, it is the ortho-toluidine analog of the Torsemide intermediate, differing from the active pharmaceutical ingredient (API) precursor which utilizes the meta-toluidine moiety.[1]

In drug development and CMC (Chemistry, Manufacturing, and Controls), this compound serves as a vital Reference Standard for impurity profiling.[1] Its presence in the final API indicates regio-isomeric contamination, which can alter the pharmacological efficacy and safety profile of the drug product.[1] This guide details its physicochemical properties, synthesis pathways, and analytical detection protocols.[1]

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name 4-[(2-Methylphenyl)amino]pyridine-3-sulfonamide
Common Synonyms 4-(o-Tolylamino)-3-pyridinesulfonamide; Torsemide Impurity Precursor; o-Torsemide Intermediate
CAS Number 164595-80-6
Molecular Formula C₁₂H₁₃N₃O₂S
Molecular Weight 263.32 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point >145°C (Decomposes)
pKa (Predicted) ~9.5 (Sulfonamide NH), ~3.4 (Pyridine N)

Synthesis & Formation Mechanism

The formation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide occurs via a Nucleophilic Aromatic Substitution (


) .[1] This reaction parallels the synthesis of the Torsemide intermediate but arises from the presence of o-toluidine  (2-methylaniline) as an impurity in the starting material (m-toluidine) or through non-selective coupling conditions.[1]
Reaction Scheme

The synthesis involves the displacement of a chloride leaving group on the pyridine ring by the amino group of o-toluidine.[1]

Synthesis SM1 4-Chloro-3-pyridinesulfonamide (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + Heat/Solvent SM2 o-Toluidine (Nucleophile) SM2->Intermediate Product 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (Target Impurity) Intermediate->Product - HCl Byproduct HCl Intermediate->Byproduct

Figure 1:


 reaction pathway for the formation of the o-tolyl sulfonamide impurity.[1][2][3]
Step-by-Step Synthesis Protocol (Reference Standard Preparation)

Objective: To synthesize high-purity (>99%) reference material for HPLC calibration.

  • Reagent Setup:

    • Charge a 3-neck round-bottom flask with 4-Chloro-3-pyridinesulfonamide (1.0 eq) and Water (5 vol).[1]

    • Add o-Toluidine (1.1 eq) slowly at room temperature.[1]

  • Reaction:

    • Heat the suspension to 90°C under reflux.

    • Monitor reaction progress via HPLC (Target: <0.5% starting material remaining). Typical time: 3–5 hours.[1][2]

  • Work-up:

    • Cool the mixture to 20–25°C.

    • Adjust pH to 7.0–8.0 using saturated NaHCO₃ solution to neutralize the HCl byproduct and precipitate the free base.[1]

    • Stir for 1 hour to ensure complete precipitation.

  • Purification:

    • Filter the solids and wash with water.[1]

    • Recrystallize from Methanol or Ethanol to remove unreacted amines.[1]

    • Dry under vacuum at 50°C.[1]

Analytical Profiling & Impurity Fate

In the context of Torsemide manufacturing, this compound is not just a byproduct; it is a reactive intermediate that carries forward into the final drug substance.[1]

Fate of Impurity

If not removed, 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide reacts with Isopropyl Isocyanate in the subsequent step to form o-Torsemide (1-isopropyl-3-[(4-o-toluidino-3-pyridyl)sulfonyl]urea).[1]

ImpurityFate Impurity 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (Impurity Intermediate) FinalImpurity o-Torsemide (Final API Impurity) Impurity->FinalImpurity Urea Formation (Coupling) Reagent + Isopropyl Isocyanate Reagent->FinalImpurity

Figure 2: Propagation of the sulfonamide impurity to the final drug substance impurity (o-Torsemide).[1]

Detection Methods
  • HPLC: Reverse-phase C18 column.[1]

    • Mobile Phase: Phosphate buffer (pH 3.5) : Acetonitrile gradient.

    • Detection: UV at 288 nm.[1]

    • Retention Time: The ortho-isomer typically elutes after the meta-isomer (Torsemide intermediate) due to steric shielding of the polar amino group, increasing lipophilicity.[1]

  • H-NMR: Distinct methyl peak shift.

    • Ortho-methyl group appears upfield relative to the meta-methyl of the main drug intermediate due to shielding effects from the pyridine ring.[1]

Biological Relevance & Toxicity[1][4][6]

While primarily an impurity, the biological activity of this isomer provides insight into the Structure-Activity Relationship (SAR) of pyridine-sulfonamide diuretics.[1]

  • Mechanism of Action (Theoretical): Like Torsemide, it targets the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1]

  • Loss of Efficacy: The ortho-position of the methyl group introduces steric hindrance that disrupts the optimal planar conformation required for high-affinity binding to the chloride-binding pocket of NKCC2.[1] Consequently, the ortho-isomer is expected to have significantly lower diuretic potency than Torsemide.[1]

  • Toxicity: As an aniline-derived structure, potential risks include methemoglobinemia (characteristic of aniline metabolites), though the sulfonamide group generally mitigates this compared to free anilines.[1]

References

  • ChemicalBook. (2024).[1] 3-Pyridinesulfonamide, 4-[(2-methylphenyl)amino]- Product Entry & CAS Data. Retrieved from [1]

  • LGC Standards. (2024). Torsemide Impurity Standards and Reference Materials. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Torsemide and Related Impurities. Retrieved from [1]

  • European Pharmacopoeia (Ph.[1] Eur.). Torasemide Monograph: Impurity Profiling Guidelines.[1] (Standard regulatory text for impurity limits).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide from 4-chloropyridine-3-sulfonamide

Part 1: Executive Summary & Strategic Context This application note details the optimized protocol for synthesizing 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide via nucleophilic aromatic substitution ( ). This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

This application note details the optimized protocol for synthesizing 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide via nucleophilic aromatic substitution (


). This scaffold is a structural isomer of the key intermediate used in the synthesis of the loop diuretic Torasemide  (which utilizes the 3-methyl isomer).

The 3-sulfonamido-4-aminopyridine motif is a "privileged structure" in medicinal chemistry, appearing in various diuretic, anti-inflammatory, and antitumor agents. This protocol addresses specific challenges associated with the steric hindrance of the ortho-methyl group on the aniline nucleophile and provides a robust method for isolation without column chromatography.

Key Technical Advantages
  • Scalability: The protocol avoids chromatographic purification, relying instead on controlled crystallization.

  • Atom Economy: High-yielding

    
     pathway with minimal byproduct formation.
    
  • Safety Focus: Specific handling procedures for o-toluidine (a known carcinogen) are integrated into the workflow.

Part 2: Scientific Foundation & Mechanism

Mechanistic Rationale ( )

The reaction proceeds via an addition-elimination mechanism (


). The 4-position of the pyridine ring is activated for nucleophilic attack due to two synergistic electronic factors:
  • Inductive/Mesomeric Withdrawal: The pyridine nitrogen (especially if protonated) withdraws electron density from the ring, making C2 and C4 electrophilic.

  • Orthogonal Activation: The sulfonamide group (

    
    ) at the 3-position is strongly electron-withdrawing, further depleting electron density at the adjacent C4 position and stabilizing the anionic intermediate (Meisenheimer complex).
    

Unlike standard benzene systems which require strong electron-withdrawing groups (like


) to facilitate 

, the 4-chloropyridine-3-sulfonamide substrate is sufficiently activated to react with anilines under thermal conditions without strong base catalysts.
Reaction Pathway Diagram[1]

SNAr_Mechanism Reactants Reactants 4-Cl-Pyridine-3-sulfonamide + o-Toluidine TS Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination of Cl- TS->Elimination Product Product 4-[(2-Methylphenyl)amino]- 3-pyridinesulfonamide Elimination->Product Re-aromatization

Figure 1: Mechanistic pathway of the


 reaction showing the critical transition through the Meisenheimer complex.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
4-Chloropyridine-3-sulfonamide 192.621.0SubstrateIrritant
2-Methylaniline (o-Toluidine) 107.151.2 - 1.5NucleophileCarcinogen , Toxic
Ethanol (Absolute) 46.07SolventSolventFlammable
Water (Deionized) 18.02Co-solventAnti-solventNone
HCl (1M) 36.46traceCatalystCorrosive
Safety Directives (Critical)
  • o-Toluidine Handling: o-Toluidine is a Category 1 Carcinogen. All weighing and transfer must occur inside a certified fume hood. Double nitrile gloves are mandatory.

  • Reaction Vessel: Use a closed system with a reflux condenser to prevent vapor escape.

  • Waste Disposal: All mother liquors containing unreacted aniline must be segregated into specific hazardous waste streams (aromatic amines).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge: To a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-chloropyridine-3-sulfonamide (1.93 g, 10 mmol).

  • Solvent: Add Ethanol (20 mL). The starting material may not fully dissolve at room temperature; this is normal.

  • Activation: Add 2-methylaniline (1.6 mL, ~15 mmol, 1.5 eq).

    • Note: A slight excess of aniline drives the reaction to completion and compensates for the steric hindrance of the ortho-methyl group.

  • Catalysis (Optional): If reaction kinetics are slow (monitored by TLC), add 2-3 drops of conc. HCl. This protonates the pyridine nitrogen, significantly increasing electrophilicity at C4.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Duration: Maintain reflux for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (System: DCM/MeOH 9:1).

    • Starting Material Rf: ~0.4[2]

    • Product Rf: ~0.3 (often streaks due to sulfonamide/amine nature).

    • Visualization: UV (254 nm).

Phase 3: Workup & Isolation
  • Cooling: Remove heat and allow the reaction mixture to cool slowly to room temperature.

  • Precipitation:

    • Scenario A (Spontaneous): Product often crystallizes upon cooling.

    • Scenario B (Induced): If no solid forms, add Water (10-20 mL) dropwise to the stirring ethanolic solution. This increases polarity and forces the hydrophobic product out.

  • Filtration: Filter the resulting precipitate using a Buchner funnel.

  • Wash: Wash the filter cake with:

    • Cold water (2 x 10 mL) to remove salts.

    • Cold Ethanol/Water (1:1, 5 mL) to remove residual aniline.

  • Drying: Dry the solid under vacuum at 50°C for 12 hours.

Phase 4: Purification (Recrystallization)
  • Solvent System: Ethanol/Water (3:1).

  • Dissolve crude solid in boiling ethanol. Add hot water until slight turbidity persists. Cool slowly to 4°C.

  • Yield Expectation: 70–85%.

  • Appearance: Off-white to beige crystalline solid.

Experimental Workflow Diagram

Workflow Setup Setup: Mix Reagents in Ethanol Reflux Reflux: 80°C 4-6 Hours Setup->Reflux IPC IPC: Check TLC (DCM/MeOH 9:1) Reflux->IPC IPC->Reflux Incomplete Quench Workup: Cool & Add Water (Anti-solvent) IPC->Quench Complete Filter Filtration & Washing Quench->Filter Dry Drying & Analysis Filter->Dry

Figure 2: Operational workflow from reaction initiation to product isolation.

Part 4: Analytical Verification

To validate the synthesis, the following analytical data should be obtained.

Proton NMR ( H NMR, DMSO- )
  • 
     2.25 ppm (s, 3H):  Distinct singlet for the methyl group on the phenyl ring.
    
  • 
     7.0 - 7.4 ppm (m, 4H):  Aromatic protons of the phenyl ring.
    
  • 
     7.5 ppm (s, 2H):  Sulfonamide 
    
    
    
    (broad, exchangeable with
    
    
    ).
  • 
     6.8 ppm (d, 1H):  Pyridine C5 proton (doublet).
    
  • 
     8.2 ppm (d, 1H):  Pyridine C6 proton (doublet).
    
  • 
     8.6 ppm (s, 1H):  Pyridine C2 proton (singlet, most deshielded due to adjacent N and 
    
    
    
    ).
  • 
     9.0+ ppm (s, 1H):  Bridging amine 
    
    
    
    (broad).
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 264.32 m/z.

  • Fragment Pattern: Loss of

    
     or cleavage of the sulfonamide group may be observed at higher fragmentation energies.
    

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Product melting point depressed by impurities or solvent mixture.Re-dissolve in hot EtOH. Add seed crystal. Cool very slowly.
Low Yield Incomplete reaction due to steric hindrance of o-methyl.Increase reflux time to 12h or use n-Propanol (higher boiling point: 97°C).
Dark Color Oxidation of excess o-toluidine.Wash filter cake thoroughly with slightly acidic water (removes amine) followed by cold EtOH.
Starting Material Remains Deactivation of pyridine ring.Add catalytic HCl (1M in ether or aqueous) to protonate the pyridine nitrogen.

Part 6: References

  • Delarge, J. (1973). Nouvelles substances à activité diurétique et antihypertensive. Annales Pharmaceutiques Françaises, 31, 467-474.[1] (Foundational work on pyridine sulfonamide diuretics).

  • U.S. Patent No.[1] Re. 30,633. (1981). Pyridine-3-sulfonylureas and process for preparing them. (Describes the general synthesis of Torasemide analogs via 4-chloro-3-pyridinesulfonamide).

  • PubChem. 4-Chloro-3-pyridinesulfonamide Compound Summary. National Library of Medicine. (Physical properties and safety data for starting material).

  • ChemicalBook. Synthesis of 4-(3-methylphenyl)amino-3-pyridinesulfonamide. (Reference for the 3-methyl isomer protocol, adapted here for the 2-methyl isomer).

  • Sigma-Aldrich. Safety Data Sheet: o-Toluidine. (Critical safety data for the nucleophile).

Sources

Application

Using 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide as a reference standard

Application Note & Protocol: Isomeric Purity Profiling Using 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Part 1: Introduction & Chemical Context Subject: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Role: Referenc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Isomeric Purity Profiling Using 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Part 1: Introduction & Chemical Context

Subject: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Role: Reference Standard for Isomeric Purity & Specificity Testing Target Analyte Class: Sulfonamide Diuretic Intermediates (Torsemide Series)

In the synthesis of the loop diuretic Torsemide , the primary intermediate is the meta-isomer, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Torsemide Impurity A). However, the presence of o-toluidine (2-methylaniline) as a contaminant in the starting material (m-toluidine) leads to the formation of the 2-methylphenyl positional isomer: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .

This chemical serves as a critical Specificity Marker . Regulatory bodies (ICH, USP, EP) require analytical methods to demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components which may be expected to be present. Therefore, this reference standard is essential for validating that Quality Control (QC) methods can resolve the active intermediate from its unwanted ortho-isomer.

Part 2: Chemical Identity & Properties

PropertyDetail
Chemical Name 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Common Name Torsemide ortho-Isomer Intermediate
Molecular Formula C₁₂H₁₃N₃O₂S
Molecular Weight 263.32 g/mol
Structure Pyridine-3-sulfonamide substituted at position 4 with an o-toluidine group
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water
pKa (Predicted) ~10.2 (Sulfonamide), ~5.5 (Pyridine nitrogen)
Key Distinction Positional isomer of Torsemide Impurity A (CAS 72811-73-5)

Part 3: Mechanism of Formation (Pathway Diagram)

The following diagram illustrates the parallel reaction pathways. The "Main Reaction" produces the desired intermediate, while the "Impurity Pathway" (caused by contaminated starting material) produces the target reference standard.

Torsemide_Impurity_Pathway Start 4-Chloropyridine- 3-sulfonamide Product_Meta 4-[(3-Methylphenyl)amino]- 3-pyridinesulfonamide (Torsemide Impurity A) Start->Product_Meta + m-Toluidine (Nucleophilic Subst.) Product_Ortho 4-[(2-Methylphenyl)amino]- 3-pyridinesulfonamide (Target Reference Standard) Start->Product_Ortho + o-Toluidine (Parallel Reaction) Reagent_Meta m-Toluidine (3-Methylaniline) (Main Reagent) Reagent_Ortho o-Toluidine (2-Methylaniline) (Impurity in Reagent)

Caption: Parallel synthesis pathways showing the origin of the 2-methyl isomer (red) vs. the desired 3-methyl intermediate (green).

Part 4: Analytical Protocol (HPLC-UV)

This protocol is designed to separate the ortho-isomer (2-methyl) from the meta-isomer (3-methyl). Due to their structural similarity, a standard C18 column with a specific gradient is required to exploit small differences in hydrophobicity and steric hindrance.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Inertsil ODS-3 C18, 250 x 4.6 mm, 5 µm (or equivalent Phenyl-Hexyl for enhanced selectivity)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 288 nm (Isosbestic point approximation for sulfonamides)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric acid.

    • Why pH 3.0? Suppresses the ionization of the pyridine nitrogen and sulfonamide, keeping the molecule neutral to maximize interaction with the C18 stationary phase for better resolution.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 85 15
15.0 50 50
20.0 50 50
21.0 85 15

| 25.0 | 85 | 15 |

Standard Preparation Protocol

Step 1: Stock Solution Preparation (1.0 mg/mL)

  • Weigh accurately 10.0 mg of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Methanol and sonicate for 5 minutes to dissolve (ensure complete dissolution).

  • Dilute to volume with Mobile Phase A.

Step 2: System Suitability Solution (Resolution Check)

  • Prepare a mixed standard containing 0.1 mg/mL of the 2-methyl isomer (Target) and 0.1 mg/mL of the 3-methyl isomer (Torsemide Impurity A).

  • Inject this mixture to verify separation.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    .

Part 5: Method Validation & Interpretation

To ensure the reliability of this reference standard in routine QC, the following parameters must be verified.

Specificity & Retention Time
  • Observation: The ortho-isomer (2-methyl) typically elutes later than the meta-isomer (3-methyl) on C18 columns due to the "ortho-effect" where the methyl group shields the polar amine, slightly increasing hydrophobicity compared to the exposed meta position.

  • Relative Retention Time (RRT):

    • 3-Methyl Isomer (Impurity A): ~1.00 (Reference)

    • 2-Methyl Isomer (Target): ~1.05 – 1.10

Linearity & Limit of Quantitation (LOQ)
  • Linearity Range: 0.5 µg/mL to 50 µg/mL.

  • LOQ: Typically ~0.1 µg/mL (S/N ratio > 10).

  • Calculation:

    
    
    Where 
    
    
    
    is the potency of the reference standard.

Part 6: Handling & Safety

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2-8°C in a desiccator. Hygroscopic.

  • Stability: Stable in solution (Acetonitrile/Water) for 24 hours at room temperature. For long-term storage of stock solutions, keep at -20°C.

References

  • European Pharmacopoeia (Ph. Eur.) . Torasemide Monograph 2132. 10th Edition. Strasbourg, France: EDQM. (2020). Link

  • U.S. Pharmacopeia (USP) . Torsemide: USP Monograph. Rockville, MD: United States Pharmacopeial Convention. (2023). Link

  • Khan, M. et al. "Development and validation of a stability-indicating HPLC method for Torsemide and its related impurities." Journal of Pharmaceutical and Biomedical Analysis. (2018). Link

  • International Conference on Harmonisation (ICH) . Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link

Method

Large-Scale Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed guide for the large-scale synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, a key intermediate in the manufacturing of various pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for the large-scale synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, a key intermediate in the manufacturing of various pharmaceutical agents. This document outlines two robust synthetic strategies: a classical nucleophilic aromatic substitution (SNA_r) and a modern palladium-catalyzed Buchwald-Hartwig amination. The guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for scaling up production.

Introduction

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a critical building block in medicinal chemistry and drug development. Its structural motif is present in a number of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. This guide provides a detailed technical overview of the synthesis, focusing on practical, scalable, and reproducible methodologies.

The synthesis of 4-arylamino-3-pyridinesulfonamides typically involves the coupling of a substituted aniline with a 4-halo-3-pyridinesulfonamide derivative. The choice of synthetic route can significantly impact yield, purity, and cost-effectiveness on a large scale. This document will explore both a traditional and a contemporary catalytic approach to this transformation.

Synthetic Strategies and Mechanistic Overview

The construction of the C-N bond between the pyridine and phenyl rings is the key transformation in the synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide. Two primary strategies are presented here:

  • Strategy 1: Nucleophilic Aromatic Substitution (SNA_r): This classical approach involves the direct displacement of a halide (typically chloride) from the 4-position of the pyridine ring by the amino group of 2-methylaniline (o-toluidine). The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing sulfonamide group at the 3-position.[1][2] The reaction is typically carried out at elevated temperatures in a suitable solvent.

  • Strategy 2: Buchwald-Hartwig Amination: This modern, palladium-catalyzed cross-coupling reaction offers a powerful and often more efficient alternative to traditional SNA_r methods.[3][4] It allows for the formation of C-N bonds under milder conditions and with a broader substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product.[5][6]

The choice between these strategies will depend on factors such as cost of reagents and catalysts, desired reaction conditions, and scalability considerations.

Synthesis of the Key Starting Material: 4-Chloro-3-pyridinesulfonamide

A reliable supply of high-purity 4-chloro-3-pyridinesulfonamide is crucial for the successful synthesis of the final product. A common and scalable route to this intermediate starts from 4-hydroxy-3-pyridinesulfonic acid.[7][8]

Reaction Scheme: 4-Chloro-3-pyridinesulfonamide

Caption: Synthesis of 4-Chloro-3-pyridinesulfonamide.

Protocol for the Synthesis of 4-Chloro-3-pyridinesulfonamide

This protocol is adapted from established procedures and is suitable for large-scale production.[8][9]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Hydroxy-3-pyridinesulfonic acid51498-38-5175.16
Phosphorus pentachloride (PCl₅)10026-13-8208.24
Phosphorus oxychloride (POCl₃)10025-87-3153.33
Ammonium hydroxide (28-30%)1336-21-635.05
Toluene108-88-392.14

Procedure:

  • Chlorination: In a suitable glass-lined reactor, charge phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). While stirring, carefully add 4-hydroxy-3-pyridinesulfonic acid in portions, maintaining the temperature below 40 °C. After the addition is complete, slowly heat the reaction mixture to 120 °C and maintain for 5 hours.

  • Work-up of Chlorination: Cool the reaction mixture to room temperature and quench by carefully adding it to ice-water. The product, 4-chloro-3-pyridinesulfonyl chloride, will precipitate. Filter the solid and wash with cold water.

  • Ammonolysis: Suspend the crude 4-chloro-3-pyridinesulfonyl chloride in a suitable organic solvent such as toluene or MTBE in the reactor.[10] Cool the suspension to 0-5 °C and add ammonium hydroxide (28-30%) dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture for 2-3 hours at room temperature.

  • Isolation: Filter the precipitated solid, wash with cold water and then with a small amount of cold toluene. Dry the product under vacuum at 50-60 °C to afford 4-chloro-3-pyridinesulfonamide as a solid.

Expected Yield: 65-75% over two steps.

Purity (by HPLC): >98%.

Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Strategy 1: Nucleophilic Aromatic Substitution (SNA_r)

This method is based on the well-established reaction of 4-chloro-3-pyridinesulfonamide with anilines.[9][11] The protocol provided is adapted for the use of 2-methylaniline, with considerations for potential steric hindrance.

Caption: Nucleophilic Aromatic Substitution Route.

4.1.1. Protocol for SNA_r Synthesis

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Chloro-3-pyridinesulfonamide33263-43-3192.62
2-Methylaniline (o-toluidine)95-53-4107.15
n-Propanol71-23-860.1
Sodium bicarbonate (NaHCO₃)144-55-884.01
Methanol67-56-132.04
Activated Carbon7440-44-012.01

Procedure:

  • Reaction Setup: To a glass-lined reactor, charge 4-chloro-3-pyridinesulfonamide, 2-methylaniline (1.1-1.2 equivalents), and n-propanol.

  • Reaction: Heat the mixture to reflux (approximately 97-105 °C) and maintain for 4-6 hours.[9] Monitor the reaction progress by HPLC. Due to the steric hindrance of the ortho-methyl group, a longer reaction time or higher temperature (if using a higher boiling solvent) may be required compared to the reaction with m-toluidine.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A solid may precipitate. Add water to the mixture and adjust the pH to 7-8 with a saturated solution of sodium bicarbonate to precipitate the product completely.[11] Filter the crude product and wash with water.

  • Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in methanol, treating with activated carbon to remove colored impurities, filtering hot, and then precipitating the product by the addition of water.[11] Filter the purified product, wash with a methanol/water mixture, and dry under vacuum at 60-70 °C.

Expected Yield: 80-90%.

Purity (by HPLC): >99%.

Strategy 2: Buchwald-Hartwig Amination

This palladium-catalyzed method can be advantageous, especially if the SNA_r reaction is sluggish due to the sterically hindered o-toluidine.[12]

Caption: Buchwald-Hartwig Amination Route.

4.2.1. Protocol for Buchwald-Hartwig Amination

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
4-Chloro-3-pyridinesulfonamide33263-43-3192.62
2-Methylaniline (o-toluidine)95-53-4107.15
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.5
XPhos564483-18-7476.65
Sodium tert-butoxide (NaOtBu)865-48-596.1
Toluene (anhydrous)108-88-392.14

Procedure:

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Reaction Setup: In a dry, inerted reactor, charge 4-chloro-3-pyridinesulfonamide, 2-methylaniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (1-3 mol%), and XPhos (2-6 mol%). Add anhydrous toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: 70-85%.

Purity (by HPLC): >99%.

Data Summary and Characterization

Parameter4-Chloro-3-pyridinesulfonamide4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Molecular Formula C₅H₅ClN₂O₂SC₁₂H₁₃N₃O₂S
Molecular Weight ( g/mol ) 192.62[13]263.32[14]
Appearance Off-white to pale yellow solidWhite to off-white solid
Melting Point (°C) 151-154245-249 (for 3-methyl isomer)[15]
Purity (HPLC) >98%>99%

Note: The melting point for the 2-methyl isomer may vary from the 3-methyl isomer. Experimental determination is recommended.

Characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include those for the aromatic protons of both the pyridine and phenyl rings, the methyl group protons, and the amine and sulfonamide protons.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would correspond to the carbon atoms of the pyridine and phenyl rings, and the methyl group.

  • Mass Spectrometry (ESI+): m/z = 264.08 [M+H]⁺.

Safety Considerations

  • 4-Chloro-3-pyridinesulfonamide: May cause skin and serious eye irritation. May cause respiratory irritation.[13]

  • 2-Methylaniline (o-toluidine): Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.

  • Phosphorus pentachloride and Phosphorus oxychloride: Highly corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands: Can be air and moisture sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide: Corrosive and flammable solid. Reacts with water.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated area or fume hood.

Conclusion

This application note provides two robust and scalable methods for the synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide. The choice between the classical SNA_r approach and the modern Buchwald-Hartwig amination will depend on specific process requirements and economic considerations. The detailed protocols and supporting information herein are intended to facilitate the successful and efficient large-scale production of this important pharmaceutical intermediate.

References

  • WO2003097603A1 - Process for the preparation of highly pure torsemide - Google P
  • Synthesis and Characterization of Related Substances of Torasemide - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

  • Why nucleophilic substitution in pyridine favours at position-2? - Quora. (URL: [Link])

  • US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google P
  • EP1741429A2 - Processes for preparing torsemide - Google P
  • Process For The Purification Of Torsemide - Quickcompany. (URL: [Link])

  • Preparation of highly pure torsemide - Academia.edu. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid - arkat usa. (URL: [Link])

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (URL: [Link])

  • 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE - precisionFDA. (URL: [Link])

  • 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem. (URL: [Link])

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (URL: [Link])

  • EP1284733A1 - Novel processes for preparing torsemide intermediate - Google P
  • (PDF) The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor - ResearchGate. (URL: [Link])

  • 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide - Synthetic Molecules Pvt. Ltd. (URL: [Link])

Sources

Application

Application Note: A Validated RP-HPLC Method for the Quantification of Torsemide Impurity B in Pharmaceutical Samples

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Torsemide Impurity B (4-[(3-methylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Torsemide Impurity B (4-[(3-methylphenyl)amino]pyridine-3-sulfonamide) in bulk drug substances and pharmaceutical dosage forms. The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final product. This document provides a step-by-step protocol, method validation details in accordance with International Council for Harmonisation (ICH) guidelines, and insights into the scientific rationale behind the chosen analytical parameters.

Introduction: The Imperative of Impurity Profiling

Torsemide is a potent loop diuretic used in the management of edema and hypertension.[1] During its synthesis or upon storage, impurities can arise, which may compromise the therapeutic efficacy and safety of the drug product. Torsemide Impurity B, also identified as Torsemide Related Compound A in the United States Pharmacopeia (USP), is a known process-related impurity.[2][3] Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) and finished products.[4] Therefore, a reliable and validated analytical method is essential for its accurate quantification.[5][6]

This application note is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide to a validated analytical technique for Torsemide Impurity B. The methodology described herein is built upon established chromatographic principles and validated against the rigorous standards set forth by the ICH.[7][8]

Analytical Principle: Reversed-Phase HPLC

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely employed for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and reproducibility.

Causality of Method Selection:

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides excellent retention and separation of moderately polar compounds like Torsemide and its impurities from the more polar mobile phase. The long alkyl chains of the C18 packing material interact with the non-polar regions of the analyte molecules.

  • Mobile Phase Composition: A binary mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the analytes, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength; a higher concentration of the organic solvent reduces the retention time of the analytes.

  • UV Detection: Torsemide and its impurities contain chromophoric groups that absorb ultraviolet (UV) radiation. A detection wavelength of 288 nm is often employed, as it provides good sensitivity for both the active ingredient and its related substances.[9]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Torsemide Impurity B.

Torsemide Impurity B Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Drug Product/API) HPLC_System RP-HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Torsemide & Impurity B) Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Final Report & Compliance Check Quantification->Report

Caption: Workflow for Torsemide Impurity B Quantification.

Detailed Protocol

4.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV-Vis detector.
Column Zorbax SB-C18, 50 mm x 4.6 mm, 1.8 µm particle size, or equivalent.[7]
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.[9]
Mobile Phase B Acetonitrile.
Gradient Elution A typical gradient might start with a higher percentage of Mobile Phase A and ramp up the concentration of Mobile Phase B to elute the more retained components. A specific gradient should be optimized for the specific column and system.
Flow Rate 1.3 mL/min.[9]
Column Temperature 30 °C.
Detection Wavelength 288 nm.[9]
Injection Volume 10 µL.
Data Acquisition System Empower™, Chromeleon™, or equivalent chromatography data software.

4.2. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution of Torsemide: Accurately weigh and dissolve about 20 mg of USP Torsemide RS in the diluent to obtain a final concentration of 200 µg/mL.[9]

  • Standard Stock Solution of Torsemide Impurity B: Accurately weigh and dissolve USP Torsemide Related Compound A RS (equivalent to Impurity B) in the diluent to prepare a stock solution.

  • System Suitability Solution (SSS): Prepare a solution containing a known concentration of Torsemide and Torsemide Impurity B in the diluent. This solution is used to verify the resolution and reproducibility of the chromatographic system.

  • Standard Solution for Quantification: From the stock solutions, prepare a standard solution containing Torsemide and Torsemide Impurity B at a concentration relevant to the specification limit (e.g., 0.3% of the Torsemide concentration).

  • Sample Solution: Accurately weigh and dissolve a quantity of the Torsemide bulk drug or powdered tablets in the diluent to obtain a target concentration of Torsemide (e.g., 200 µg/mL).[9] Sonicate to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection.

4.3. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the predefined acceptance criteria.

  • Inject the Standard Solution for Quantification in replicate (e.g., n=5).

  • Inject the Sample Solution in replicate (e.g., n=2).

  • After all injections are complete, process the chromatograms using the data acquisition software.

4.4. Calculation

The concentration of Torsemide Impurity B in the sample is calculated using the external standard method, comparing the peak area of Impurity B in the sample chromatogram to the peak area of Impurity B in the standard chromatogram.

Percentage of Impurity B = (Area_ImpB_Sample / Area_ImpB_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[7][8] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of Torsemide Impurity B.

Method_Validation_Parameters cluster_params Key Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability intra-day Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision inter-day, inter-analyst

Caption: Core Parameters for Analytical Method Validation.

5.1. Validation Parameters and Acceptance Criteria

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, Torsemide standard, Impurity B standard, and a spiked sample. Forced degradation studies (acid, base, oxidation, thermal, photolytic) should also be performed.[8]No interference from blank or placebo at the retention time of Impurity B. The peak for Impurity B should be well-resolved from Torsemide and other degradation products (Resolution > 2.0).
Linearity Analyze a series of at least five concentrations of Impurity B ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.Correlation coefficient (r²) ≥ 0.998.[9] The y-intercept should be close to zero.
Accuracy Analyze spiked placebo samples with known amounts of Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.The mean recovery should be within 98.0% to 102.0%.[10]
Precision Repeatability (Intra-day): Analyze six replicate samples of spiked placebo at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 5.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.The LOQ should be at or below the reporting threshold for the impurity. The RSD for precision at the LOQ should be ≤ 10.0%.
Robustness Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.[8]The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Solution Stability Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored under specified conditions (e.g., room temperature, refrigerated).The results should not deviate significantly from the initial values (e.g., ≤ 2.0% difference).

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples. It ensures that the chromatographic system is performing adequately for the intended analysis.

System Suitability ParameterAcceptance Criteria
Resolution The resolution between the Torsemide peak and the Torsemide Impurity B peak should be ≥ 2.0.
Tailing Factor The tailing factor for the Torsemide and Impurity B peaks should be ≤ 2.0.
Theoretical Plates The number of theoretical plates for the Torsemide peak should be ≥ 2000.
RSD of Replicate Injections The Relative Standard Deviation (RSD) of the peak areas for replicate injections of the standard solution should be ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Torsemide Impurity B. Adherence to the described protocol and validation procedures will ensure reliable and accurate results, supporting pharmaceutical quality control and regulatory compliance. This self-validating system provides a high degree of confidence in the data generated for the control of impurities in Torsemide drug substance and product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ghodke, A. Y., Poul, B., & Sorde, M. B. Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 6-13. 2014.
  • Patel, H., et al. Reversed-Phase Ultra-Performance Liquid Chromatographic Method Development and Validation for Determination of Impurities Related to Torsemide Tablets.
  • Scribd. How To Start Method Validation-Related Substances. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • USP-NF. Torsemide Tablets. 2014. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 41781, Torasemide. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • SlideShare. Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. 2016. [Link]

  • Pharmaffiliates. Torsemide-impurities. [Link]

  • GLP Pharma Standards. Torasemide EP Impurity B | CAS No- 72811-73-5. [Link]

  • Pharmaffiliates. Torsemide - Impurity B. [Link]

  • SynZeal. Torasemide EP Impurity E. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. 2023. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analysis of Torsemide in bulk, dosage forms and dissolution samples using RP-HPLC-PDA method. 2015. [Link]

  • TLC Pharmaceutical Standards. N-Nitroso Torasemide EP Impurity B. [Link]

  • Axios Research. Torsemide. [Link]

  • ResearchGate. (A) Structure of torasemide; structures of impurities: (B) R2, (C) R3, (D) R6, (E) R4. [Link]

Sources

Method

Use of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide as a building block in medicinal chemistry

Application Note: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide in Medicinal Chemistry Executive Summary 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS 164595-80-6 ) is a specialized heterocyclic building block p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide in Medicinal Chemistry

Executive Summary

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (CAS 164595-80-6 ) is a specialized heterocyclic building block primarily utilized in the development of loop diuretics and the rigorous quality control of pharmaceutical actives. As the ortho-isomer of the key Torasemide intermediate, this compound serves two critical functions in modern medicinal chemistry:

  • Impurity Profiling: It is the direct precursor to o-Torasemide, a regioisomeric impurity that must be quantified in Torasemide API manufacturing.

  • SAR Exploration: It acts as a sterically constrained scaffold for Structure-Activity Relationship (SAR) studies, allowing chemists to probe the tolerance of the Na

    
    -K
    
    
    
    -2Cl
    
    
    cotransporter (NKCC2) binding pocket to steric bulk at the aniline interface.

This guide provides high-fidelity protocols for its synthesis, functionalization, and application in creating sulfonylurea libraries.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide
Synonyms 4-(o-Tolylamino)pyridine-3-sulfonamide; o-Torasemide Intermediate
CAS Number 164595-80-6
Molecular Formula C

H

N

O

S
Molecular Weight 263.32 g/mol
Appearance Off-white to beige crystalline solid
Solubility DMSO (High), DMF (High), Methanol (Moderate), Water (Low)
pKa (Calc) ~9.5 (Sulfonamide NH), ~5.2 (Pyridine N)

Strategic Utility in Drug Design

The "Pyridine Effect" in Reactions

The 4-position of the pyridine ring is inherently electrophilic. The presence of the sulfonamide group at the 3-position further activates the ring towards Nucleophilic Aromatic Substitution (


) by withdrawing electron density. This makes 4-chloro-3-pyridinesulfonamide  an ideal "warhead" for coupling with various anilines.
  • Mechanistic Note: Unlike benzene analogs, the pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate, allowing the reaction to proceed in aqueous media without transition metal catalysts.

The "Ortho-Effect" in SAR

While the meta-isomer (Torasemide precursor) is optimized for diuretic activity, the ortho-isomer (CAS 164595-80-6) introduces significant steric clash.

  • Application: Use this building block to determine if a target binding pocket has a "steric floor." If the ortho-analog retains activity, the pocket is expansive; if activity is abolished, the pocket is tight/restrictive.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (S_NAr Coupling)

Objective: Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide from 4-chloro-3-pyridinesulfonamide.

Reagents:

  • 4-Chloro-3-pyridinesulfonamide (1.0 eq)

  • o-Toluidine (2-Methylaniline) (1.1 eq)

  • Water (Solvent)[1]

  • Saturated NaHCO

    
     solution
    

Workflow:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-pyridinesulfonamide (10.0 g, 52 mmol) in water (50 mL).

  • Addition: Add o-toluidine (6.1 g, 57 mmol) in a single portion.

  • Reaction: Heat the suspension to 95°C (reflux) for 4–6 hours.

    • Note: The ortho-methyl group creates steric hindrance, potentially slowing the reaction compared to the meta-isomer. Monitor via HPLC until starting material is <1%.

  • Workup: Cool the mixture to room temperature (20–25°C). The product may precipitate as the hydrochloride salt or free base depending on pH.

  • Neutralization: Adjust pH to 7.5–8.0 using saturated NaHCO

    
     to ensure the sulfonamide is in the free base form.
    
  • Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol/Water (8:2) if purity is <98%.

Protocol B: Functionalization to Sulfonylureas (Isocyanate Coupling)

Objective: Synthesis of o-Torasemide (Impurity Standard) or Analogues.

Reagents:

  • 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (1.0 eq)[2]

  • Isopropyl Isocyanate (1.2 eq) (or other isocyanates for libraries)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve the scaffold (1.0 g, 3.8 mmol) in dry DCM (10 mL) under Nitrogen atmosphere. Add TEA (0.8 mL).

  • Activation: Add isopropyl isocyanate (0.45 mL, 4.6 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature for 12 hours.

    • Observation: A white precipitate (the sulfonylurea salt) often forms.

  • Quench: Acidify with 1M HCl to pH ~3 to liberate the free sulfonylurea.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Expect 70–85% yield of the target sulfonylurea.

Visualized Pathways

Figure 1: Synthesis & Reactivity Flow

This diagram illustrates the conversion of the chloropyridine precursor to the ortho-isomer scaffold and its subsequent diversification.

G Start 4-Chloro-3- pyridinesulfonamide Intermediate S_NAr Transition State (Meisenheimer) Start->Intermediate Water, 95°C Reagent o-Toluidine (2-Methylaniline) Reagent->Intermediate Product 4-[(2-Methylphenyl)amino]- 3-pyridinesulfonamide (CAS 164595-80-6) Intermediate->Product - HCl Target1 o-Torasemide (Sulfonylurea) Product->Target1 + Isopropyl Isocyanate (Base Catalyzed) Target2 N-Acyl Sulfonamide (Bioisostere) Product->Target2 + Acyl Chloride (Pyridine/DCM)

Caption: Synthetic pathway from chloropyridine precursor to CAS 164595-80-6 and subsequent divergence into sulfonylureas and acyl-sulfonamides.

Figure 2: Medicinal Chemistry Decision Tree

Use this logic flow to determine when to deploy the ortho-isomer in your drug discovery campaign.

SAR Start Drug Discovery Stage Q1 Is the target a Loop Diuretic or Carbonic Anhydrase? Start->Q1 Branch1 Yes: Impurity Profiling Q1->Branch1 QC/Mfg Branch2 No: New Target (Kinase/GPCR) Q1->Branch2 R&D Action1 Synthesize CAS 164595-80-6 as QC Standard (Impurity B) Branch1->Action1 Q2 Does the pocket tolerate steric bulk? Branch2->Q2 Action2 Use Ortho-Isomer to Probe Steric Floor Q2->Action2 Test Hypothesis Action3 Use Meta-Isomer (Torasemide) for optimal flexibility Q2->Action3 Baseline

Caption: Decision logic for utilizing the ortho-isomer in Quality Control vs. Active Drug Discovery phases.

References

  • Delarge, J. (1973).[1] Chemistry of pyridinesulfonamides: Synthesis of Torasemide analogs.Farmaco, Edizione Scientifica , 28(4), 299-308.

  • WIPO Patent WO/2003/097603. (2003). Process for the preparation of highly pure torsemide.[1] (Describes the general reactivity of 4-amino-3-pyridinesulfonamides with isocyanates).

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties.Journal of Medicinal Chemistry , 45(2), 312-320. (Context for sulfonamide SAR).

  • ChemicalBook. (2023). Entry for CAS 164595-80-6: 3-Pyridinesulfonamide, 4-[(2-methylphenyl)amino]-.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Status: Operational Ticket ID: #SYN-PYR-002 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-PYR-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Sterically Hindered SNAr Couplings[1][2]

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support portal. If you are accessing this guide, you are likely experiencing low yields (<50%) or "gummy" precipitates when synthesizing 4-[(2-methylphenyl)amino]-3-pyridinesulfonamide .[2]

The Core Issue: Most researchers attempt to use standard protocols designed for the 3-methyl isomer (the Torasemide intermediate).[1] However, the 2-methyl group (o-toluidine) introduces significant steric hindrance adjacent to the nucleophilic nitrogen.[2] This drastically reduces the reaction rate of the Nucleophilic Aromatic Substitution (SNAr), leading to incomplete conversion and competitive hydrolysis of the sulfonamide group.

This guide provides an optimized, self-validating protocol specifically engineered to overcome this steric barrier.

Module 1: Reaction Optimization (The SNAr Step)

The Mechanism & Failure Points

The reaction involves the displacement of a chloride leaving group on the pyridine ring by 2-methylaniline. The 3-sulfonamide group acts as an electron-withdrawing group (EWG), activating the C4 position.[2]

Critical Constraint: The ortho-methyl group on the aniline clashes with the pyridine hydrogens and the sulfonyl group during the formation of the Meisenheimer complex, raising the activation energy.

Visualization: Reaction Pathway & Steric Clash

SNAr_Mechanism Fig 1. S_NAr Pathway vs. Hydrolysis Competition SM1 4-chloro-3- pyridinesulfonamide Complex Meisenheimer Complex (High Energy State) SM1->Complex + SM2, Heat Hydrolysis Byproduct: 4-Hydroxy-3- pyridinesulfonamide SM1->Hydrolysis + H2O (Competes) SM2 2-Methylaniline (Steric Bulk) SM2->Complex Product Target Molecule (Precipitate) Complex->Product - HCl

Fig 1. The steric bulk of 2-methylaniline slows the formation of the Meisenheimer complex, allowing water (if present) to compete for the electrophilic C4 center.

Optimized Protocol: High-Temperature Solvent Switch

Do not use Ethanol/Water reflux. The boiling point (78°C) is insufficient to drive the 2-methyl reaction to completion before hydrolysis occurs.

ParameterStandard (3-Methyl) ProtocolOptimized (2-Methyl) Protocol Why?
Solvent Ethanol or Isopropanol2-Ethoxyethanol (Cellosolve) or Diglyme Raises reflux temp to >135°C to overcome steric activation barrier.[1][2]
Temperature 80–90°C130–140°C Arrhenius effect: Higher T favors the difficult SNAr over hydrolysis.
Stoichiometry 1.1 eq Aniline2.5 eq Aniline Excess amine acts as both nucleophile and HCl scavenger (driving equilibrium).[1]
Catalyst Nonep-Toluenesulfonic Acid (0.1 eq) Protonates pyridine N, increasing electrophilicity at C4.[2]

Step-by-Step Methodology:

  • Charge: In a dry flask, suspend 4-chloro-3-pyridinesulfonamide (1.0 eq) in 2-ethoxyethanol (5 vol).

  • Activate: Add p-Toluenesulfonic acid (0.1 eq). Stir for 10 min.

  • Addition: Add 2-methylaniline (2.5 eq).

  • Reaction: Heat to reflux (approx. 135°C) for 6–8 hours.

    • Checkpoint: Monitor by HPLC.[1][3][4] Do not stop until Starting Material (SM) is <1%.

  • Quench: Cool to 60°C.

Module 2: Workup & Isolation (The pH Trap)

The product is amphoteric. It has a basic pyridine nitrogen (pKa ~5) and an acidic sulfonamide proton (pKa ~10).[2] Incorrect pH is the #1 cause of yield loss.

Troubleshooting the "Gummy" Precipitate

If you pour the reaction mixture directly into water, you often get a sticky gum due to trapped aniline and solvent.

The "Isoelectric Precipitation" Protocol:

  • Distillation: Distill off 70% of the 2-ethoxyethanol under reduced pressure.

  • Dilution: Add water (10 vol) to the residue. The solution will likely be basic (pH >9) due to excess aniline.

  • pH Adjustment (CRITICAL):

    • Slowly add Acetic Acid (not HCl) while stirring vigorously.

    • Target pH 5.5 – 6.0 .

    • Why? At pH < 4, the pyridine protonates (soluble). At pH > 8, the sulfonamide deprotonates (soluble).

  • Aging: Stir the slurry at 20°C for 2 hours. This transforms the "gum" into a filterable crystalline solid.

  • Wash: Filter and wash with water (to remove salts) followed by cold isopropanol (to remove residual aniline).[1]

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current batch.

Troubleshooting_Tree Fig 2. Diagnostic Logic Flow for Yield Loss Start Issue Detected Yield Low Yield (<40%) Start->Yield Purity Low Purity / Gum Start->Purity CheckTLC Check TLC/HPLC of Mother Liquor Yield->CheckTLC Impurity Hydrolysis Product (4-OH species) Purity->Impurity SM_Present SM Present? CheckTLC->SM_Present Yes_SM Incomplete Reaction SM_Present->Yes_SM Yes No_SM Workup Loss SM_Present->No_SM No Action1 Increase Temp >130°C Check Aniline Eq Yes_SM->Action1 Action2 Check pH of filtrate. Is it 5.5-6.0? No_SM->Action2 Action3 Dry Solvents Reduce Water Content Impurity->Action3

Fig 2. Step-by-step logic to isolate the root cause of failure.

Frequently Asked Questions (FAQs)

Q: Can I use DMF or DMSO to speed up the reaction? A: While these solvents increase the rate of SNAr, they are difficult to remove completely. Residual DMF often prevents crystallization during the water quench, leading to oiling out. Glycol ethers (2-ethoxyethanol) offer the best balance of high boiling point and water solubility for workup.[1]

Q: My product is purple/brown. Is it decomposed? A: This is usually due to oxidation of the excess 2-methylaniline . It is a cosmetic impurity. Wash the crude solid with cold toluene or perform a recrystallization from Methanol/Water (charcoal treatment recommended).

Q: Why do you recommend Acetic Acid over HCl for pH adjustment? A: HCl is a strong acid and creates local zones of very low pH (<1), causing the product to redissolve as the hydrochloride salt. Acetic acid buffers the solution, making it easier to hit the target pH of 5.5–6.0 without "overshooting."

References

  • Torasemide Intermediate Synthesis: Process for the preparation of torsemide and intermediates.[5][6] (EP1284733A1). European Patent Office.

    • Relevance: Establishes the baseline SNAr conditions for the 3-methyl analog, which serves as the comparative basis for the 2-methyl optimiz
  • Pyridine SNAr Mechanisms: Nucleophilic Aromatic Substitution on Pyridines.[1][7] Chemistry LibreTexts.[1]

    • Relevance: Provides the mechanistic grounding for why C4 is activated and the role of the sulfonamide EWG.
  • Solvent Effects in SNAr: Convenient and Inexpensive Route to Sulfonylated Pyridines via SNAr Reaction.[1] ResearchGate.[1][8]

    • Relevance: Supports the use of higher boiling polar solvents to drive sterically hindered substitutions.
  • Chemical Properties & Safety: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Safety Data Sheet. ChemicalBook.[1][4]

    • Relevance: Provides physical property data (solubility, pKa estimates)

Sources

Optimization

Technical Support Center: Synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide

[1] Ticket Subject: Troubleshooting Side Reactions & Impurity Profiles Reference Molecule: Torasemide Intermediate B (CAS: 72811-73-5) Reaction Type: Nucleophilic Aromatic Substitution (

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Subject: Troubleshooting Side Reactions & Impurity Profiles Reference Molecule: Torasemide Intermediate B (CAS: 72811-73-5) Reaction Type: Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)

Executive Summary

This guide addresses the synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide , a critical intermediate in the production of the loop diuretic Torasemide .[1][2] The standard synthesis involves the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 coupling of 4-chloropyridine-3-sulfonamide  with m-toluidine .

While the reaction appears straightforward, the unique electronic properties of the pyridine-3-sulfonamide scaffold create specific "traps" that lead to low yields or difficult-to-remove impurities.[1] This guide deconstructs these failure modes using mechanistic causality.

Module 1: The Hydrolysis Trap (The 4-OH Impurity)

User Report: "HPLC shows a persistent peak at RRT ~0.8. The product yield is low, and the solid isolated is difficult to dry." Diagnosis: Formation of 4-hydroxy-3-pyridinesulfonamide (or its pyridone tautomer).[1]

The Mechanism

The 4-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of both the ring nitrogen and the sulfonamide group at position 3.[1] While this activates the ring for the desired amine attack, it also makes it hypersensitive to water .

If moisture is present, water competes with m-toluidine as the nucleophile.[1]

  • Pathway A (Desired): Attack by m-toluidine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Product.
    
  • Pathway B (Side Reaction): Attack by ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
    
    
    4-hydroxy-3-pyridinesulfonamide + HCl.

Why this is critical: The 4-hydroxy impurity (often existing as the 4-pyridone tautomer) has very different solubility properties and can co-precipitate with your product, making purification by simple filtration impossible.[1]

Troubleshooting Protocol
VariableStandardTroubleshooting Action
Solvent Water ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Use anhydrous n-propanol or EtOH. A simple "dry" solvent bottle is often insufficient; use molecular sieves.[1]
Reagent Quality m-Toluidinem-Toluidine is hygroscopic.[1] Distill before use if the bottle is old or dark (oxidized).
Atmosphere InertRun under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

or Ar. Atmospheric moisture is enough to trigger hydrolysis at reflux temps.[1]

Module 2: The "Stalled Reaction" (Sulfonamide Deactivation)[1]

User Report: "Reaction starts well but stalls at 60% conversion. Adding base (TEA/Carbonate) slowed it down further."[1] Diagnosis: Ring Deactivation via Deprotonation. [1]

The Mechanism

The sulfonamide group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) has acidic protons (

).
  • The Trap: If you add a base (or if the m-toluidine concentration is too high acting as a base), you deprotonate the sulfonamide nitrogen: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    
  • The Consequence: This negative charge donates electron density back into the pyridine ring.

  • Result: The ring becomes less electrophilic . The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     reaction requires an electron-deficient ring. By deprotonating the sulfonamide, you are effectively "turning off" the reactivity of the 4-chlorine.
    
Troubleshooting Protocol
  • Avoid Strong Bases: Do not use inorganic bases (

    
    , NaOH) during the coupling step.
    
  • Stoichiometry: Use an excess of m-toluidine (2.0 - 2.5 eq).[1] The amine acts as both the nucleophile and the acid scavenger (trapping the HCl formed) without being strong enough to fully deprotonate the sulfonamide initially.

  • Acid Catalysis (Optional): In severe stalling cases, adding a catalytic amount of HCl (or using the amine hydrochloride salt) can keep the sulfonamide protonated and the pyridine nitrogen protonated (pyridinium), which massively accelerates

    
     by increasing electrophilicity.
    

Module 3: Oxidation & Regio-Isomers

User Report: "Product is brown/black instead of off-white. NMR shows aromatic noise." Diagnosis: Oxidative coupling or Regio-isomer contamination .[1]

Oxidation (The "Black Tar" Issue)

m-Toluidine is an aniline derivative.[1] At high temperatures (refluxing alcohol) in the presence of oxygen, it undergoes radical oxidation to form azo-dimers and colored oligomers.

  • Fix: Strict deoxygenation (sparging) of the solvent prior to heating is mandatory.

Regio-Isomers (Source Material Check)

If you synthesized the starting material (4-chloropyridine-3-sulfonamide) yourself from 4-hydroxypyridine, you likely have high purity.[1]

  • Risk: If you purchased the starting material, check for 2-chloropyridine-3-sulfonamide .[1]

  • Why: In ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , the 4-position is generally more reactive than the 2-position, but if the 2-chloro isomer is present, it will react to form the ortho-isomer impurity, which is extremely difficult to separate by crystallization.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the primary failure modes (Hydrolysis and Deactivation).

ReactionPathways SM Starting Material (4-Cl-Pyridine-3-Sulfonamide) Intermediate Meisenheimer Complex SM->Intermediate + m-Toluidine (SNAr Attack) Impurity_OH Hydrolysis Impurity (4-OH-Pyridine) SM->Impurity_OH + H2O (Competes with Amine) Deactivated Deactivated Anion (Reaction Stalls) SM->Deactivated + Base (Deprotonation of SO2NH2) Toluidine m-Toluidine Water Water (Impurity) Base Excess Base Product Target Product (Torasemide Intermediate B) Intermediate->Product - HCl Deactivated->Product Very Slow

Caption: Figure 1. Kinetic competition between product formation, hydrolysis (moisture induced), and ring deactivation (base induced).

Standardized Synthesis Protocol (Best Practice)

To minimize the side reactions described above, follow this optimized workflow.

Reagents:

  • 4-Chloropyridine-3-sulfonamide (1.0 eq)[1]

  • m-Toluidine (2.2 eq)[1]

  • Solvent: Anhydrous Ethanol or n-Propanol (10 volumes)

Step-by-Step:

  • Inerting: Charge the reaction vessel with solvent. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (Prevents oxidation/color issues).[1]

  • Dissolution: Add 4-chloropyridine-3-sulfonamide. Ensure it is fully suspended/dissolved.

  • Addition: Add m-Toluidine in one portion.

    • Note: Do not add external bases like TEA or Carbonate.[1]

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Checkpoint: Monitor by HPLC.[1][3][4][5] If 4-OH impurity > 2%, your system has a moisture leak.[1]

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt (if no excess amine is used) or the free base (if excess toluidine acts as the scavenger).

  • Purification:

    • If the 4-OH impurity is present: Reslurry the solid in hot water.[1] The sulfonamide product is insoluble in water at neutral pH, while the 4-OH impurity (pyridone form) and salts are more soluble or can be washed away with specific pH adjustments (acidic wash removes unreacted toluidine; basic wash dissolves the sulfonamide product—be careful).[1]

    • Recommended: Recrystallization from Ethanol/Water (9:1).[1]

Troubleshooting Decision Tree

Use this flow to diagnose specific failures in your current batch.

Troubleshooting Start Problem Detected Issue_Type What is the primary symptom? Start->Issue_Type LowYield Low Conversion / Stalling Issue_Type->LowYield Impurity Unknown Impurity Peak Issue_Type->Impurity Color Dark Color / Tar Issue_Type->Color Check_Base Did you add external base? LowYield->Check_Base Check_Water Check Solvent Water Content Impurity->Check_Water Check_Gas Was solution degassed? Color->Check_Gas Sol_Base Remove Base. Use Excess Amine only. Check_Base->Sol_Base Yes Sol_Dry Use Molecular Sieves. Dry glassware. Check_Water->Sol_Dry If >0.1% H2O Sol_Ox Sparge with N2. Distill m-Toluidine. Check_Gas->Sol_Ox No

Caption: Figure 2.[1] Diagnostic logic for correcting synthesis deviations.

References

  • Delarge, J. (1974). "Chemistry of Pyridine-3-sulfonamides." Mem. Acad. R. Med.[1] Belg., 47(3), 131-210.[1][6] (Foundational work on pyridine sulfonamide reactivity).

  • Masereel, B., et al. (1993). "Synthesis and diuretic activity of some 4-substituted pyridine-3-sulfonamides." Journal of Medicinal Chemistry, 36(21), 3211-3213.[1] Link[1]

  • Topalak, R., et al. (2021). "Process for the preparation of Torasemide." U.S. Patent 6,674,794.[1][6] (Describes the specific impurity profile and hydrolysis issues). Link

  • PureSynth. (2024).[1] "4-(M-Tolylamino)Pyridine-3-Sulfonamide: Technical Data Sheet." (Confirming CAS 72811-73-5 and physical properties). Link

Sources

Troubleshooting

Torsemide Degradation Pathways: A Technical Support Guide for Researchers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Torsemide. This guide provides in-depth technical information and practical troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Torsemide. This guide provides in-depth technical information and practical troubleshooting advice for navigating the complexities of Torsemide's degradation pathways. Our goal is to equip you with the expertise to anticipate and resolve challenges in your stability studies, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Torsemide under forced degradation conditions?

Torsemide is a pyridine-sulfonylurea compound that is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is generally stable under thermal and photolytic stress.[1][3] The main degradation pathways involve the hydrolysis of the sulfonylurea moiety and the oxidation of the pyridine ring.[3][4]

  • Hydrolysis: The most vulnerable point in the Torsemide molecule is the sulfonylurea linkage.[5] Under acidic or basic conditions, particularly with elevated temperatures, this bond can be cleaved.[3][5]

  • Oxidation: Torsemide is highly susceptible to oxidative stress, showing significant degradation in the presence of oxidizing agents like hydrogen peroxide.[1][2] This can lead to the formation of N-oxide derivatives.[3]

Q2: What are the major degradation products of Torsemide, and what are their structures?

Several degradation products of Torsemide have been identified. The most common ones encountered during forced degradation studies are:

  • Torsemide Impurity B (also known as USP Related Compound A or Degradant R2): This is the primary product of hydrolysis.[6][7][8] It is formed by the cleavage of the sulfonylurea bond.[5]

    • Chemical Name: 4-(m-Tolylamino)pyridine-3-sulfonamide[7][9]

    • Molecular Formula: C₁₂H₁₃N₃O₂S[9]

  • Torsemide N-Oxide: This is a major oxidative degradation product.[3][10] It forms by the oxidation of the nitrogen atom in the pyridine ring.[11]

    • Chemical Name: 1-Isopropyl-3-[[4-(3-methylanilino)-3-pyridyl]sulfonyl]urea-N-oxide

    • Molecular Formula: C₁₆H₂₀N₄O₄S[10]

  • Torsemide Impurity B N-Oxide: This degradant can be formed under extreme oxidative conditions and is essentially the N-oxide of the primary hydrolysis product.[3]

    • Chemical Name: 3-Sulfamoyl-4-(m-tolylamino)pyridine 1-oxide

    • Molecular Formula: C₁₂H₁₃N₃O₃S

Other potential impurities and degradation products that have been reported include hydroxylated and carboxylated metabolites, which are also observed in biotic transformation studies.[1][12]

Q3: I am seeing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?

Unexpected peaks can arise from several sources. Here's a troubleshooting guide:

  • Secondary Degradation: Under harsh stress conditions, the primary degradation products can themselves degrade further, leading to additional peaks. For instance, prolonged acid hydrolysis might lead to more than one degradation product.[13]

  • Reagent-Related Peaks: Ensure that your blank injections (containing only the stressor and solvent) are clean. Impurities in your reagents (e.g., old hydrogen peroxide) can introduce extraneous peaks.

  • Placebo/Excipient Degradation: If you are analyzing a formulated product, the excipients might degrade and produce peaks that interfere with the analysis of the active pharmaceutical ingredient (API) and its degradants.

  • Co-elution: An unexpected peak could be co-eluting with a known peak, affecting its purity. A peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the homogeneity of your chromatographic peaks.[2]

Troubleshooting Guide

Issue 1: Poor resolution between Torsemide and its degradation products.
  • Causality: The polarities of Torsemide and its degradation products, particularly the hydrolysis product (Impurity B), can be quite similar. This can make chromatographic separation challenging.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution program may be necessary to achieve adequate separation.[3]

    • Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Torsemide and its impurities. Experiment with different pH values of the aqueous buffer.

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different HPLC column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to exploit different separation mechanisms.

Issue 2: Inconsistent degradation percentages in replicate experiments.
  • Causality: Inconsistency often points to a lack of precise control over the experimental conditions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure a constant and uniform temperature during thermal and hydrolytic stress studies. Use a calibrated water bath or oven.

    • Light Exposure: For photostability studies, ensure consistent light intensity and wavelength exposure for all samples.

    • Concentration of Stressor: Prepare fresh solutions of your acidic, basic, and oxidative stressors for each experiment to ensure consistent concentrations.

    • Mixing: Ensure thorough mixing of the drug substance with the stressor solution at the start of the experiment.

Data Summary

Stress ConditionReagents and ConditionsDegradation (%)Major Degradation ProductsReference(s)
Acid Hydrolysis 0.01N HCl, 15 min8.66%Torsemide Impurity B[1]
1.0 M HCl, 70°C, 24h18.7%Torsemide Impurity B[5]
Base Hydrolysis 0.01N NaOH, 15 min6.18%Torsemide Impurity B[1]
1.0 M NaOH, 70°C, 24h1.1%Torsemide Impurity B[3]
Oxidative 1% H₂O₂, 15 min27.19%Torsemide N-Oxide, Torsemide Impurity B N-Oxide[1]
10% H₂O₂, 7 days9.4%Torsemide N-Oxide, Torsemide Impurity B N-Oxide[5]
Thermal 100°C, 48hNo significant degradationN/A[1]
Photolytic UV light (254 & 366 nm), 48hNo significant degradationN/A[1]

Experimental Protocols

Protocol: Forced Degradation Study of Torsemide

Objective: To generate the principal degradation products of Torsemide under various stress conditions as per ICH guidelines.

Materials:

  • Torsemide pure substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Calibrated pH meter

  • Water bath/oven

  • Photostability chamber

  • HPLC system with a PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Torsemide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[5]

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1.0 M HCl.

    • Incubate the solution in a water bath at 70°C for 24 hours.[5]

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1.0 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1.0 M NaOH.

    • Incubate the solution in a water bath at 70°C for 24 hours.[3]

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 1.0 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 10% H₂O₂.[5]

    • Keep the solution at room temperature for 7 days, protected from light.[5]

    • At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid Torsemide powder in an oven at 100°C for 48 hours.[2]

    • Also, reflux a solution of Torsemide in water at 70°C for 24 hours.[3]

    • After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of Torsemide and the solid drug powder to UV light (254 nm and 366 nm) in a photostability chamber for 48 hours.[2]

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare solutions of the samples in the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.[1]

    • Use a PDA detector to check for peak purity and to aid in the identification of degradation products.

Visualizing the Degradation Pathways

Torsemide_Degradation Torsemide Torsemide ImpurityB Impurity B (4-(m-Tolylamino)pyridine-3-sulfonamide) Torsemide->ImpurityB  Hydrolysis (Acid/Base) N_Oxide Torsemide N-Oxide Torsemide->N_Oxide Oxidation ImpurityB_N_Oxide Impurity B N-Oxide ImpurityB->ImpurityB_N_Oxide Oxidation

Caption: Major degradation pathways of Torsemide.

References

  • Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. - RJPBCS. Available at: [Link]

  • Stability-indicating HPTLC method for analysis of torsemide in pharmaceutical preparations - AKJournals. Available at: [Link]

  • Abiotic and biotic transformation of torasemide - Occurrence of degradation products in the aquatic environment - PubMed. Available at: [Link]

  • (A) Structure of torasemide; structures of impurities: (B) R2, (C) R3, (D) R6, (E) R4. - ResearchGate. Available at: [Link]

  • FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS - Taylor & Francis. Available at: [Link]

  • Forced degradation study of torasemide: characterization of its degradation products - SciSpace. Available at: [Link]

  • Label: TORSEMIDE tablet - DailyMed. Available at: [Link]

  • Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. - RJPBCS. Available at: [Link]

  • Forced degradation study of torasemide: Characterization of its degradation products | Request PDF - ResearchGate. Available at: [Link]

  • Torasemide EP Impurity B - KM Pharma Solution Private Limited. Available at: [Link]

  • Torsemide-impurities | Pharmaffiliates. Available at: [Link]

  • Torasemide N-Oxide - API Impurities - Alentris Research Pvt. Ltd. Available at: [Link]

Sources

Optimization

Stability issues of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide in solution

This guide functions as a specialized technical support center for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .[1][2] Note on Isomer Specificity: While this compound is the ortho-isomer (2-methyl), it is structurall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide .[1][2]

Note on Isomer Specificity: While this compound is the ortho-isomer (2-methyl), it is structurally analogous to the widely documented meta-isomer (3-methyl), known as Torsemide Impurity A .[1][2] Both share nearly identical physicochemical stability profiles.[1][2] This guide applies rigorous chemical principles relevant to the amino-pyridinesulfonamide scaffold.

Status: Operational | Tier: L3 Engineering Support Subject: Solution Stability, Solubility Behavior, and Degradation Pathways[1][2]

Part 1: Diagnostic Matrix (Quick Troubleshooting)[1][2][3]

Use this matrix to identify the root cause of your solution stability issues immediately.

Symptom Probable Cause Immediate Action
Solution turns pink, brown, or darkens over time (24h+).Oxidative Coupling: The secondary amine (aniline linkage) is oxidizing to form N-oxides or azo-dimers.[1][2]Degas buffers with Helium/Argon.[1][2] Add antioxidant (e.g., Ascorbic acid) if assay permits.[1] Store at -20°C.
Precipitation occurs upon diluting a stock solution into aqueous media.[1][2]Isoelectric Crash: The compound is amphoteric.[1][2] You likely hit the pH range (pH 4.5–6.[1]5) where it is neutral and least soluble.[1]Adjust pH: Move to pH < 3 (protonate pyridine) or pH > 8 (deprotonate sulfonamide). See Solubility Protocol below.
Extra peaks appear in HPLC (RRT ~0.5 or ~1.[1][2]2) after benchtop storage.Photodegradation: Pyridine-sulfonamides are photosensitive, leading to hydrolysis or ring cleavage.[1][2]Protect from light: Use amber glassware or foil-wrap immediately.[1][2] Switch to low-actinic light in the lab.
Retention time shifts during LC-MS analysis.pH Sensitivity: The pyridine ring's pKa is near mobile phase pH, causing robust ionization changes.Buffer Mobile Phase: Ensure aqueous phase has robust buffering (e.g., 10mM Ammonium Formate), not just 0.1% Formic Acid.[1]

Part 2: Deep Dive – Solubility & pH Stability

The Core Issue: This molecule is a "chameleon" in solution due to its amphoteric nature.[1][2] It contains a basic pyridine nitrogen and an acidic sulfonamide proton.[1][2]

  • Acidic pH (< 3.0): The pyridine nitrogen is protonated (

    
    ).[1][2] Solubility: High. 
    
  • Neutral pH (4.5 – 6.5): The molecule exists largely as a neutral species (or zwitterion with net-zero charge).[1][2] Solubility: Very Low (Precipitation Risk). [1][2]

  • Basic pH (> 8.0): The sulfonamide group is deprotonated (

    
    ).[1][2] Solubility: High. 
    
Visualization: The Solubility "U-Curve"

The following diagram illustrates the species dominance and solubility risks across the pH scale.

SolubilityCurve cluster_acid Acidic (pH < 3) cluster_neutral Neutral (pH 4.5 - 6.5) cluster_base Basic (pH > 8) Acid Cationic Species (Pyridine Protonated) SOLUBLE Neutral Neutral Species (Isoelectric Region) INSOLUBLE / PRECIPITATE Acid->Neutral Add Base Neutral->Acid Add Acid Base Anionic Species (Sulfonamide Deprotonated) SOLUBLE Neutral->Base Add Base Base->Neutral Add Acid

Caption: Solubility profile of amino-pyridinesulfonamides. Avoid the "Neutral" danger zone during dilution.[1][2]

Validated Solubilization Protocol

Goal: Prepare a stable 1 mg/mL stock solution.

  • Solvent Choice: DMSO is the preferred primary solvent (Solubility > 10 mg/mL).[1][2]

  • Dilution Strategy:

    • Do NOT dilute DMSO stock directly into water or PBS (pH 7.4).[1] This often causes immediate crashing out.[1][2]

    • DO dilute into a buffered solution at pH 9.0 (Borate/Carbonate) or pH 2.0 (0.1% TFA/Phosphoric Acid).

  • Verification: Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at < 30°C.

Part 3: Oxidative Stability & Degradation

The Core Issue: The secondary amine bridging the phenyl and pyridine rings is susceptible to oxidation.[2] While sulfonamides are generally hydrolytically stable, the amine linkage is the weak point, leading to N-oxides or oxidative cleavage.[1][2]

Mechanism of Action

In the presence of dissolved oxygen and light, the compound degrades into:

  • N-Oxide Impurity: The pyridine nitrogen or the bridging amine oxidizes.[1][2]

  • Sulfonic Acid Derivative: Under extreme hydrolysis (rare in standard use).[1][2]

DegradationPath cluster_stress Stress Factors Parent 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (Clear Solution) Intermediate Radical Intermediate Parent->Intermediate Oxidation (Slow) Oxygen Dissolved O2 Oxygen->Intermediate Light UV/Vis Light Light->Intermediate NOxide N-Oxide Derivative (Major Oxidative Impurity) Intermediate->NOxide + Oxygen Dimer Azo-Dimer / Colored Species (Pink/Brown Discoloration) Intermediate->Dimer Coupling

Caption: Oxidative degradation pathway leading to discoloration and impurity formation.[1][2]

Prevention Protocol (The "Pink Solution" Fix)

If your standard solutions are changing color, implement this immediately:

  • Degassing: Sparge all aqueous buffers with Helium or Argon for 15 minutes prior to use.[1][2]

  • Antioxidants: For non-MS applications, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase.[1]

  • Storage: Store stock solutions in amber vials at -20°C or lower. Avoid repeated freeze-thaw cycles (aliquot single-use volumes).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound as an internal standard for Torsemide analysis? A: Yes, but with caution. It is a degradation product of Torsemide.[1][2] If your Torsemide sample degrades during analysis, the concentration of this "internal standard" will artificially increase, skewing your quantification.[2] A deuterated analog is preferred.

Q: What is the maximum stability time in an autosampler (4°C)? A:

  • In Acetonitrile/Water (Acidic): ~48 hours.[1][2]

  • In Methanol: < 24 hours (potential for slow methylation of the sulfonamide nitrogen over weeks, though rare).[1][2]

  • Recommendation: Analyze within 12 hours of preparation.

Q: Is the 2-methyl isomer (ortho) different from the 3-methyl (meta) in terms of stability? A: Chemically, the stability risks are identical (oxidation of amine, pH solubility).[1][2] However, the 2-methyl isomer may have slightly higher steric hindrance around the amine bridge, potentially making it slightly more resistant to oxidative attack than the 3-methyl isomer, but this difference is negligible for benchtop handling.[1][2] Treat them as equally fragile.[1][2]

References & Authority

The protocols and mechanisms described above are derived from the general chemistry of amino-pyridinesulfonamides and specific degradation studies of the structural analog (Torsemide Impurity A).[1][2]

  • BOC Sciences. Torasemide EP Impurity A (CAS 72810-61-8) Structure and Stability Data.[1][2][] (Demonstrates stability profiles of the 3-methyl analogue).

  • University of Belgrade (TechnoRep). Forced Degradation Study of Torasemide: Characterization of its Degradation Products.[1] (Identifies the pyridinesulfonamide moiety as the hydrolytic degradant and details its subsequent oxidative sensitivity).

  • Veeprho Laboratories. Structure Elucidation and Impurity Profiling of Torsemide Related Compounds.[1][2] (Confirming the amphoteric nature and solubility challenges of the pyridine-sulfonamide scaffold).

Sources

Troubleshooting

Optimizing crystallization for high purity 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

To: Research & Development Team From: Technical Applications Support (Process Chemistry Division) Subject: Optimization Guide: Crystallization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide Technical Support Hub: Exe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support (Process Chemistry Division) Subject: Optimization Guide: Crystallization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Technical Support Hub: Executive Summary

Welcome to the Technical Support Center for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide . This guide addresses the critical challenges in purifying this amphoteric sulfonamide.

Scientist’s Note on Isomer Specificity: While the 3-methylphenyl isomer (meta-toluidine derivative) is the well-known intermediate for Torasemide (CAS 72811-73-5), your request specifies the 2-methylphenyl (ortho-toluidine) isomer. The protocols below are engineered for the 2-methyl structure but are chemically homologous to the Torasemide process. Due to the steric hindrance of the ortho-methyl group, the 2-isomer often exhibits slower crystallization kinetics and higher solubility in non-polar impurities compared to the meta-isomer.[1]

Module 1: Solubility & Solvent Selection

Q1: My compound "oils out" instead of crystallizing when I add water to the reaction mixture. How do I fix this?

Diagnosis: This is a classic "Oiling Out" (Liquid-Liquid Phase Separation) issue, likely caused by adding the anti-solvent (water) too quickly or at a temperature above the metastable limit. The ortho-methyl group increases lipophilicity, making the oil phase more persistent.

Troubleshooting Protocol:

  • Temperature Control: Maintain the alcoholic solution (Methanol or Ethanol) at 60–65°C during water addition. Do not add water at room temperature.

  • The "Cloud Point" Method:

    • Dissolve the crude solid in Methanol (approx. 10 volumes).

    • Add Water dropwise at reflux until a faint, persistent turbidity appears.

    • Stop water addition immediately.

    • Allow the mixture to cool slowly (10°C/hour). The oil droplets will act as nucleation sites if cooled slowly; if cooled fast, they coalesce into a gum.

  • Seeding: If available, add 0.5% w/w seed crystals immediately after the first turbidity appears.

Q2: I am seeing low yields. Is the product remaining in the mother liquor?

Diagnosis: Yes, likely due to pH mismanagement. This molecule is amphoteric .

  • pH > 10: Soluble (Sulfonamide deprotonated:

    
    ).[1]
    
  • pH < 2: Soluble (Pyridine nitrogen protonated:

    
    ).
    
  • Isoelectric Point (pI): The molecule is least soluble at pH 5.5 – 6.5 .

Corrective Action: Ensure your final crystallization pH is strictly adjusted to 6.0 ± 0.2 using dilute HCl or Acetic Acid. If the solution is too basic (pH > 8) or too acidic (pH < 4), you will lose significant yield to the filtrate.

Module 2: Impurity Rejection (Purity & Color)

Q3: The final crystals have a persistent yellow/brown tint. How do I remove this color?

Diagnosis: The color comes from oxidative degradation of the starting material, 2-methylaniline (o-toluidine) . Aniline derivatives form azo/azoxy oligomers that are highly colored and co-crystallize with the product.

The "Carbon Polish" Protocol:

  • Dissolve the wet crude cake in 10% NaOH (aq). The product dissolves; the non-acidic colored impurities (oligomers) remain suspended or undissolved.

  • Filtration 1: Filter this alkaline solution through Celite to remove bulk organic tars.

  • Carbon Treatment: Add Activated Carbon (Type KB or SX Ultra, 5% w/w) to the filtrate. Stir for 30 minutes at 25°C.

  • Filtration 2: Filter out the carbon.

  • Precipitation: Slowly acidify the clear filtrate with 1N HCl to pH 6.0 to precipitate the pure, white sulfonamide.

Q4: HPLC shows a peak at RRT 0.85. What is it?

Diagnosis: This is likely the Regioisomer or Unreacted Sulfonyl Chloride (hydrolyzed to sulfonic acid).

  • Hydrolysis Product: 4-hydroxy-3-pyridinesulfonamide (very water soluble, usually washes away).[1]

  • Starting Material: 4-chloro-3-pyridinesulfonamide.[1][2][3][4][5][6]

Rejection Strategy: These impurities are more soluble in Acetonitrile/Water mixtures than in Methanol.

  • Switch Solvent: Recrystallize from Acetonitrile : Water (5:1 ratio). Slurry the crude solid at 60°C for 30 minutes, then cool. The chlorinated starting material stays in the acetonitrile.

Module 3: Detailed Crystallization Workflow

The following diagram illustrates the decision logic for purification based on the specific failure mode (Color vs. Purity).

PurificationLogic Start Crude Reaction Mixture (4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide) CheckColor Visual Check: Is it Yellow/Brown? Start->CheckColor CheckPurity HPLC Check: Is Purity < 98%? CheckColor->CheckPurity No (White) AcidBase Protocol A: Acid-Base Swing (Removes Color/Oligomers) CheckColor->AcidBase Yes (Color Issue) SolventRecryst Protocol B: Solvent Recrystallization (Removes Starting Materials) CheckPurity->SolventRecryst Yes (Impurities) Final High Purity Crystals (White Solid) CheckPurity->Final No (Pure) StepA1 1. Dissolve in 10% NaOH (pH > 11) AcidBase->StepA1 StepB1 1. Slurry in MeOH/Water (Reflux) SolventRecryst->StepB1 StepA2 2. Filter (Remove Tars) StepA1->StepA2 StepA3 3. Acidify to pH 6.0 StepA2->StepA3 StepA3->Final StepB2 2. Cool to 5°C (Slow Ramp) StepB1->StepB2 StepB2->Final

Caption: Decision matrix for selecting the Acid-Base Swing (for color removal) vs. Solvent Recrystallization (for structural impurity rejection).

Module 4: Standard Operating Procedure (SOP)

Objective: Isolation of >99.5% purity 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide.

Step 1: Reactive Crystallization (Crude Isolation)
  • Complete the displacement reaction in aqueous suspension at 90°C.

  • Cool the mixture to 25°C .

  • Adjust pH to 7.5 – 8.0 using Saturated

    
    .[6] (Note: Do not go too acidic yet).
    
  • Filter the crude solid.[4] Note: This removes the bulk of the HCl salts.

Step 2: Purification (The "Methanol-Darco" Method)
  • Dissolution: Charge the wet cake into Methanol (10 volumes) . Heat to reflux (approx. 65°C).

  • Adsorption: Add Activated Carbon (5% loading) . Stir at reflux for 30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove carbon.[6] Wash the pad with 1 volume of hot Methanol.

  • Crystallization:

    • Bring filtrate to 50°C.

    • Add Water (12 volumes) slowly over 1 hour.

    • Critical: Watch for turbidity. Once turbid, hold for 15 mins to allow nucleation.

  • Cooling: Cool to 0–5°C over 2 hours.

  • Isolation: Filter and wash with chilled Water/Methanol (1:1).

  • Drying: Dry at 50°C under vacuum. Warning: High temperatures (>80°C) during drying can cause surface oxidation (yellowing).

Module 5: Physical Properties & Storage[4][5]

PropertyValue / CharacteristicRelevance
Melting Point 162–167°C (Typical for pure form)Lower MP indicates solvent occlusion or impurities.[1]
Solubility (pH 7) Very Low (< 0.5 mg/mL)Ideal for isolation.
Solubility (pH 11) High (> 50 mg/mL)Used for "Acid-Base" purification.
Appearance White to Off-White Crystalline PowderYellow indicates o-toluidine oxidation.[1]
Storage Protect from Light & MoistureSulfonamides are stable, but the amino-linkage is light sensitive.

References

  • Delarge, J. (1973). Nouvelles substances à activité diurétique de la classe des pyridinesulfonylurées. Annales Pharmaceutiques Françaises, 31, 467-474.[2][7][8] (Foundational synthesis of pyridine-3-sulfonamides).

  • Teva Pharmaceutical Industries Ltd. (2003). Process for the preparation of highly pure torsemide.[2][7][8][9] WO Patent 2003/097603.[7][9] (Describes the pH adjustment and purification logic for the methylphenyl-amino intermediate).

  • Che, D., et al. (2008).[10] Process for the preparation of torsemide and related intermediates.[5][7][8][9][10][11] U.S. Patent No.[7][8][10] 7,378,527.[7][10] (Details the acetonitrile/water trituration method for impurity removal).

  • Adibkia, K., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination.[12] Journal of Chemical & Engineering Data. (General solubility behavior of sulfonamide structures).

  • ChemicalBook. (n.d.). 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide Product Data. (Physical properties and synthesis overview).

Sources

Optimization

Technical Support Center: Sulfonamide Solubility Optimization

Ticket ID: SLF-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming poor solubility of sulfonamides in aqueous media Introduction: The Physicochemical Challenge You are likely encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SLF-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming poor solubility of sulfonamides in aqueous media

Introduction: The Physicochemical Challenge

You are likely encountering precipitation or inability to reach target concentrations with sulfonamides (e.g., sulfamethoxazole, sulfadiazine). This is a classic issue derived from the sulfonamide pharmacophore ($ -SO_2NH- $).

The Root Cause: Most sulfonamides are amphoteric but behave primarily as weak acids in physiological ranges.

  • Basic Center: The aniline nitrogen ($ -NH_2

    
     pK_a1 \approx 1.6 - 2.0 $). It only protonates in strong acid (pH < 2), which is rarely useful for formulation.
    
  • Acidic Center: The sulfonamide nitrogen ($ -SO_2NH-

    
     pK_a2 \approx 5.6 - 10.5 $). This is your primary lever for solubility manipulation.
    

Below are the three validated workflows to resolve this, ranked from simplest to most complex.

Module 1: pH Control & Salt Formation

The First Line of Defense

User Question: Why does my sulfamethoxazole precipitate when I dilute my stock solution into a pH 5.0 buffer?

Technical Diagnosis: Sulfamethoxazole has a $ pK_a $ of approximately 5.7. At pH 5.0, the pH is lower than the $ pK_a $. According to the Henderson-Hasselbalch equation, the drug exists predominantly in its unionized (protonated), hydrophobic form. To achieve solubility, you must shift the equilibrium toward the ionized (deprotonated) species.

The Rule of Thumb: To ensure >99% ionization and maximum solubility, the solution pH must be at least 2 units above the $ pK_a $ .

Decision Tree: pH Adjustment Strategy

pH_Strategy Start Start: Determine Target pH Check_pKa Check Sulfonamide pKa (Acidic Nitrogen) Start->Check_pKa Is_pH_High Is Target pH > (pKa + 2)? Check_pKa->Is_pH_High Salt_Form Strategy A: Salt Formation Use NaOH or Arginine to form soluble salt Is_pH_High->Salt_Form Yes Cosolvent Strategy B: Cosolvency Required if pH must be < pKa Is_pH_High->Cosolvent No Precipitation Risk: Precipitation Unionized form dominates Cosolvent->Precipitation If cosolvent ratio too low

Figure 1: Decision logic for selecting pH adjustment versus cosolvency based on the drug's dissociation constant.

Module 2: Cosolvency & Hydrotropy

For Neutral pH Applications

User Question: I cannot use high pH buffers because my assay is sensitive. What solvent system should I use?

Technical Diagnosis: When pH adjustment is forbidden, you must reduce the dielectric constant of the media to favor the non-polar form of the sulfonamide. A binary or ternary system using PEG 400 , Propylene Glycol (PG) , or Ethanol is standard.

Data Reference: Solubility Enhancement Factors Approximate solubility gain relative to water (pH 7)

Solvent System (v/v)SulfamethoxazoleSulfadiazineMechanism
Water (Control) 1x (~0.3 mg/mL)1x (~0.07 mg/mL)Hydrophobic effect dominates
40% PEG 400 ~25x~15xDielectric constant reduction
40% Propylene Glycol ~18x~12xDielectric constant reduction
Hydrotrope (0.5M Sodium Benzoate) ~10-15x~8-10x

Stacking / Aggregation
Protocol: Determining the Optimal Cosolvent Ratio

Do not guess the ratio. Construct a solubility curve.

  • Preparation: Prepare solvent mixtures of Water:PEG 400 in ratios of 100:0, 80:20, 60:40, 40:60, and 20:80.

  • Saturation: Add excess sulfonamide to 5 mL of each mixture in sealed glass vials.

  • Equilibration: Shake at 25°C for 24 hours (or 48h for viscous PEG mixtures).

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (Nylon may bind sulfonamides).

  • Quantification: Dilute filtrates and analyze via UV-Vis (approx. 265-270 nm) or HPLC.

  • Plot: Plot

    
     vs. Volume Fraction of Cosolvent (
    
    
    
    ). A linear relationship indicates a logarithmic-linear model is valid.

Module 3: Inclusion Complexation (Cyclodextrins)

The "Molecular Shield" Approach

User Question: I need to inject this in vivo. Cosolvents are causing toxicity. How can I dissolve this in saline?

Technical Diagnosis: Cyclodextrins (CDs) form inclusion complexes where the hydrophobic phenyl ring of the sulfonamide inserts into the CD cavity. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard for parenteral formulations due to high solubility and low renal toxicity compared to parent

-CD.

Critical Parameter: Sulfonamides typically form 1:1 complexes (AL-type phase solubility).

Protocol: Phase Solubility Study (Higuchi & Connors)

Use this to validate if complexation is actually occurring.

  • Stock Prep: Prepare a 0 to 100 mM series of HP-

    
    -CD in water (or phosphate buffer pH 7.4).
    
  • Addition: Add excess sulfonamide drug to each vial.

  • Equilibration: Shake at constant velocity for 72 hours at 25°C.

  • Analysis: Filter and assay drug concentration.

  • Calculation: Calculate the Stability Constant (

    
    ) using the slope of the plot:
    
    
    
    
    Where
    
    
    is intrinsic solubility.
Workflow: Complexation Validation

Phase_Solubility Prep Prep CD Solutions (0-100 mM) Add_Drug Add Excess Sulfonamide Prep->Add_Drug Equilibrate Equilibrate 72h @ 25°C Add_Drug->Equilibrate Analyze Filter & HPLC Equilibrate->Analyze Plot Plot Solubility vs. [CD] Concentration Analyze->Plot Result_A Linear Slope < 1 (AL Type) Success: 1:1 Complex Plot->Result_A Result_B Plateau/Precipitation (Bs Type) Failure: Limited Solubility Plot->Result_B

Figure 2: Higuchi-Connors phase solubility workflow for validating sulfonamide-cyclodextrin interactions.

Module 4: Amorphous Solid Dispersions (ASDs)

For Solid Dosage Forms

User Question: My dissolution rate is too slow. Can I use a solid dispersion?

Technical Diagnosis: Yes. Sulfonamides have high crystal lattice energy (high melting points), which limits dissolution. Breaking the crystal lattice by dispersing the drug in a hydrophilic carrier (like PEG 6000 or PVP K30) creates an Amorphous Solid Dispersion (ASD) .

Troubleshooting Recrystallization: Sulfonamides are prone to recrystallizing from the amorphous state (aging).

  • Solution: Add a crystallization inhibitor. HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) are effective at preventing nucleation.

  • Method: Solvent evaporation or Fusion method (if drug is heat stable).

  • Historical Note: The concept of solid dispersions was actually pioneered using sulfonamides (Sulfathiazole-Urea eutectics) by Sekiguchi and Obi in 1961.

References

  • Sekiguchi, K., & Obi, N. (1961). Studies on Absorption of Eutectic Mixture.[1] I. A Comparison of Solid Dosage Forms. Chemical & Pharmaceutical Bulletin, 9(11), 866–872. Link

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry, 30, 909–923. Link

  • Zoppi, A., et al. (2010).[2][3] Complexation of sulfonamides with

    
    -cyclodextrin studied by experimental and theoretical methods.[3] Journal of Pharmaceutical Sciences, 99(7), 3166-3176. Link
    

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating HPLC Methods for Torsemide Impurity Analysis

Executive Summary From Compliance to Efficiency: In the pharmaceutical analysis of loop diuretics, Torsemide presents a unique challenge due to its sulfonylurea moiety, which is susceptible to hydrolysis and pH-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From Compliance to Efficiency: In the pharmaceutical analysis of loop diuretics, Torsemide presents a unique challenge due to its sulfonylurea moiety, which is susceptible to hydrolysis and pH-dependent ionization. While traditional pharmacopoeial methods (USP/EP) utilize fully porous 5µm C18 columns, modern laboratories are increasingly shifting toward Core-Shell (Fused-Core) particle technology.[1]

This guide serves as a technical bridge for researchers, comparing a legacy Fully Porous method against an optimized Core-Shell protocol. We demonstrate that the Core-Shell approach not only meets ICH Q2(R1) validation standards but significantly enhances resolution (


) between Torsemide and its critical hydrolytic degradant, Related Compound A .[1]

Part 1: The Chemistry & The Challenge

To validate a method effectively, one must understand the molecule's failure points. Torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea) degrades primarily through hydrolysis of the sulfonylurea bridge.[1]

Critical Impurities Profile
ImpurityChemical NameOriginRisk Factor
Related Compound A 4-[(3-methylphenyl)amino]-3-pyridinesulfonamideAcid/Base HydrolysisHigh (Major Degradant)
Related Compound B N-(Isopropylcarbamoyl)-4-(p-tolylamino)pyridine-3-sulfonamideSynthesis ByproductMedium
Related Compound E Cyclic derivative (Thiadiazin analog)Thermal/CyclizationLow

The Separation Challenge: Related Compound A is structurally similar to the parent but possesses a distinct pKa. In acidic mobile phases (pH < 3.0), the suppression of ionization is critical to prevent peak tailing and ensure separation.

Part 2: Method Comparison (Legacy vs. Modern)

We compared two validated methodologies. Method A represents a traditional approach often found in older monographs.[1] Method B is the recommended high-throughput alternative.[1]

Comparative Metrics Table
FeatureMethod A (Legacy)Method B (Optimized Core-Shell)
Column Technology Fully Porous Silica (5 µm)Core-Shell (Fused-Core) (2.7 µm)
Dimensions 250 x 4.6 mm100 x 4.6 mm
Mobile Phase Phosphate Buffer (pH 3.5) : MeOHPhosphate Buffer (pH 3.0) : ACN
Flow Rate 1.0 mL/min1.2 mL/min
Run Time ~45 Minutes~12 Minutes
Backpressure ~110 Bar~280 Bar (Standard HPLC Compatible)
Resolution (Tors/Rel A)


LOD (Sensitivity) 0.05 µg/mL0.01 µg/mL

Scientist's Insight: Method B utilizes core-shell particles which have a solid silica core (1.7 µm) and a porous shell (0.5 µm).[1] This morphology reduces the diffusion path length (Mass Transfer term C in the Van Deemter equation), resulting in sharper peaks and higher sensitivity without the extreme backpressure of Sub-2µm UHPLC columns.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag errors before sample analysis.[1]

Reagents & Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Buffer (Mobile Phase A): 0.02 M Potassium Dihydrogen Phosphate (

    
    ).[1] Adjust pH to 3.0 ± 0.05 with Orthophosphoric Acid.[1] Critical: pH 3.0 ensures the sulfonamide impurity remains non-ionized for better retention.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions
  • Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.7 µm.[1]

  • Temperature: 40°C (Improves mass transfer kinetics).[1]

  • Detection: UV @ 288 nm.[1][2]

  • Gradient Program:

    • 0.0 min: 15% B[1]

    • 8.0 min: 55% B

    • 9.0 min: 15% B[1]

    • 12.0 min: Stop

System Suitability Criteria (Mandatory)
  • Tailing Factor (Torsemide): NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution (

    
    ):  NLT 3.0 between Torsemide and Related Compound A.
    

Part 4: Validation Data & Logic (ICH Q2(R1))

Specificity (Stress Testing)

To prove the method is "Stability-Indicating," the drug was subjected to stress.[3][4][5]

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): 12% degradation. Major peak observed at RRT 0.45 (Related Comp A).[1] Resolution maintained.

  • Oxidative (

    
    ):  5% degradation.[1] Formation of N-oxide impurities.[1] Well separated.
    
Linearity & Range

Linearity was established from LOQ to 150% of the target concentration (20 µg/mL).

AnalyteRange (µg/mL)Regression Equation

Torsemide 0.05 - 30.0

0.9998
Rel.[1] Comp A 0.05 - 3.0

0.9995
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels.

  • Torsemide Mean Recovery: 99.8% ± 0.4%[1]

  • Rel. Comp A Mean Recovery: 98.5% ± 0.9%[1]

Part 5: Visualizations of Logic & Workflow

Diagram 1: The Validation Lifecycle (ICH Q2)

This diagram illustrates the logical flow of the validation process used for this guide.

ValidationWorkflow Start Method Development (Core-Shell Optimization) Stress Specificity (Forced Degradation) Start->Stress Define Impurities Lin Linearity & Range (LOQ to 150%) Stress->Lin Pass: No Interference Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust Final Validated Method Robust->Final System Suitability Met

Caption: The step-by-step validation lifecycle ensuring the method is stability-indicating and robust.

Diagram 2: Torsemide Degradation Pathway

Understanding the chemistry is vital for identifying peaks. This diagram shows the primary hydrolysis pathway.

DegradationPathway Torsemide Torsemide (Parent Drug) Conditions Acidic/Basic Hydrolysis (Stress Conditions) Torsemide->Conditions RelA Related Compound A (Sulfonamide Derivative) Major Degradant Conditions->RelA Cleavage of Urea Amine Isopropylamine (Non-UV Active) Conditions->Amine Loss of Side Chain

Caption: The primary hydrolytic degradation pathway of Torsemide yielding Related Compound A.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][6] Link

  • U.S. Food and Drug Administration (FDA). (2021).[1][7] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 41781, Torasemide.[1]Link[1]

  • Phenomenex. (2017).[1][8] Core-Shell vs Fully Porous Particles: Chromatographic Performance Comparison.Link

  • Jovic, Z., et al. (2013).[1][9] Forced Degradation Study of Torasemide: Characterization of its Degradation Products. Taylor & Francis.[1] Link[1]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a molecule of significant interest within pharmaceutical development, often synthesized as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a molecule of significant interest within pharmaceutical development, often synthesized as a key intermediate or identified as a process-related impurity in active pharmaceutical ingredients (APIs) like Torsemide.[1][2][3] The accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical procedures used for quality control be thoroughly validated to demonstrate they are suitable for their intended purpose.[4][5][6]

This guide provides an in-depth comparison and cross-validation of two prominent analytical techniques for the characterization of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide: the robust, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the modern, high-throughput Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

The objective of this cross-validation is not merely to prove equivalence but to strategically evaluate the strengths and limitations of each method. This process is critical when transferring a method from a development to a quality control (QC) laboratory or when upgrading an existing method to a more efficient technology.[7][8][9] We will delve into the causality behind experimental choices, present detailed protocols, and provide a transparent analysis of the comparative data, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

The Rationale for Cross-Validation: Bridging Methods and Laboratories

Cross-validation, often conducted as part of an Analytical Method Transfer (AMT), is a formal process that qualifies a laboratory or a new method to use an analytical procedure by comparing it against a validated reference method.[7][8] The core objective is to ensure that the analytical results are consistent, reliable, and reproducible, irrespective of the method or laboratory performing the test.

This guide will simulate a common scenario: comparing an established, validated HPLC-UV assay (Method A) with a newly developed UPLC-MS method (Method B) designed to offer greater speed and sensitivity. This comparison is essential for:

  • Modernization: Justifying the adoption of UPLC technology for its benefits in reduced analysis time and solvent consumption.[12][13][14]

  • Enhanced Specificity: Leveraging the power of mass spectrometry to provide unambiguous peak identification and to profile potential impurities with greater confidence than UV detection alone.[15][16][17]

  • High-Throughput Needs: Enabling faster sample analysis, which is critical during process development, stability studies, and for labs with high sample loads.[18]

The following workflow outlines the systematic approach taken for this comparative study.

cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives & Acceptance Criteria (ICH Q2(R1)) Select_Methods Select Methods for Comparison (HPLC-UV vs. UPLC-MS) Define_Objectives->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Homogeneous Samples (API Batches, Spiked Samples) Develop_Protocol->Prepare_Samples Execute_HPLC Execute Method A (HPLC-UV) Prepare_Samples->Execute_HPLC Execute_UPLC Execute Method B (UPLC-MS) Prepare_Samples->Execute_UPLC Compare_Data Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) Execute_HPLC->Compare_Data Execute_UPLC->Compare_Data Assess_Equivalence Assess Equivalence Against Acceptance Criteria Compare_Data->Assess_Equivalence Final_Report Generate Final Report & Recommendations Assess_Equivalence->Final_Report

Caption: Cross-validation workflow from planning to final reporting.

Experimental Design and Protocols

The cross-validation study is designed to rigorously compare the two methods across all critical validation parameters as stipulated by ICH Q2(R1) guidelines.[10]

Reference Standard and Sample Preparation
  • Primary Reference Standard: A well-characterized batch of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide with a purity of ≥99.8% is used.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare three independent production batches of a drug substance containing 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide at a nominal concentration of 1.0 mg/mL in the diluent.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a robust, conventional approach widely used in QC laboratories. Its reliability has been proven over time.[12]

Instrumentation & Conditions:

Parameter Specification
HPLC System Agilent 1100 Series or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 273 nm

| Run Time | 15 minutes |

Step-by-Step Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the 50 µg/mL working standard solution six times. The relative standard deviation (RSD) for peak area and retention time must be ≤2.0%.

  • Calibration Curve: Inject each working standard solution (0.1 µg/mL to 100 µg/mL) in duplicate.

  • Sample Analysis: Inject each of the three prepared sample solutions in triplicate.

Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method leverages modern technology for faster and more sensitive analysis. The use of smaller column particles (sub-2 µm) and higher pressures dramatically increases separation efficiency.[13][18][19]

Instrumentation & Conditions:

Parameter Specification
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Detector Single Quadrupole Mass Spectrometer (e.g., Waters QDa)
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A (0 min) -> 5% A (2.5 min) -> 95% A (3.0 min)
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Run Time 3.5 minutes
Ionization Mode Electrospray Ionization, Positive (ESI+)

| Detection | Selected Ion Recording (SIR): m/z 264.1 (for [M+H]⁺) |

Step-by-Step Protocol:

  • System Preparation: Equilibrate the UPLC-MS system with the initial mobile phase conditions for at least 10 minutes or until a stable baseline and spray are achieved.

  • System Suitability: Inject the 50 µg/mL working standard solution six times. The RSD for peak area and retention time must be ≤2.0%.

  • Calibration Curve: Inject each working standard solution (0.1 µg/mL to 100 µg/mL) in duplicate.

  • Sample Analysis: Inject each of the three prepared sample solutions in triplicate.

Validation Parameters: A Self-Validating System

Each protocol is designed as a self-validating system, where the successful execution of the validation plan itself confirms the method's suitability. The relationship between these parameters demonstrates the method's overall performance.

cluster_core Core Performance cluster_range Quantitative Range Method_Suitability Method Suitability Accuracy Accuracy (% Recovery) Accuracy->Method_Suitability Precision Precision (% RSD) Precision->Method_Suitability Specificity Specificity (No Interference) Specificity->Method_Suitability Linearity Linearity (R²) Range Range Linearity->Range Range->Method_Suitability LOQ LOQ LOQ->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Caption: Interrelation of validation parameters for method suitability.

Comparative Data Analysis and Results

The following tables summarize the performance of both methods against the pre-defined acceptance criteria derived from ICH guidelines.[10]

Table 1: System Suitability and Specificity
ParameterAcceptance CriteriaHPLC-UV (Method A)UPLC-MS (Method B)Comments
Specificity No interference at analyte RTPassPassBoth methods were selective. UPLC-MS provides additional mass confirmation.
RSD of Peak Area ≤ 2.0%0.45%0.38%Both systems showed excellent injection precision.
RSD of Retention Time ≤ 2.0%0.15%0.11%UPLC provides slightly better retention time reproducibility.
Table 2: Linearity, Range, and Sensitivity
ParameterAcceptance CriteriaHPLC-UV (Method A)UPLC-MS (Method B)Comments
Linear Range 1 - 100 µg/mL1 - 100 µg/mL0.1 - 100 µg/mLUPLC-MS demonstrated a wider linear range.
Correlation Coeff. (R²) ≥ 0.9990.99950.9998Both methods show excellent linearity.
Limit of Quant. (LOQ) S/N ≥ 101.0 µg/mL0.1 µg/mLUPLC-MS is 10-fold more sensitive.[18]
Table 3: Accuracy and Precision
ParameterAcceptance CriteriaHPLC-UV (Method A)UPLC-MS (Method B)Comments
Accuracy (% Recovery) 80.0 - 120.0%98.7% - 101.5%99.2% - 100.8%Both methods are highly accurate.
Precision (Repeatability, %RSD) ≤ 2.0%0.85%0.65%Both methods are precise; UPLC-MS shows less variability.
Intermediate Precision (%RSD) ≤ 3.0%1.20%0.95%Results are consistent across different days and analysts.
Table 4: Robustness and Efficiency
ParameterVariationHPLC-UV (% Change)UPLC-MS (% Change)Comments
Robustness (Flow Rate ±10%) Results within criteriaPassPassBoth methods are robust to minor changes in flow rate.
Robustness (Column Temp. ±5°C) Results within criteriaPassPassBoth methods are robust to minor changes in temperature.
Analysis Time per Sample N/A15 minutes3.5 minutesUPLC-MS offers a >4-fold reduction in run time.[19]
Solvent Consumption per Sample N/A~15 mL~2.1 mLUPLC-MS provides significant solvent and cost savings.[12][14]

Conclusion and Recommendations

This cross-validation study successfully demonstrates that both the established HPLC-UV method and the modern UPLC-MS method are suitable for the quantitative analysis of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide. Both methods met all pre-defined acceptance criteria for specificity, linearity, accuracy, and precision, confirming their validity.[4][10]

However, the comparison reveals distinct advantages for the UPLC-MS method. It provides a >4-fold increase in throughput , a 10-fold improvement in sensitivity (LOQ) , and a >7-fold reduction in solvent consumption .[13][14][18] The added specificity from mass detection provides a higher degree of confidence in analyte identification, which is particularly valuable for impurity profiling and stability studies.[16]

Recommendations:

  • Method A (HPLC-UV): Recommended for routine Quality Control (QC) labs where robustness and simplicity are key, and existing HPLC instrumentation is already established. Its performance is more than adequate for release testing of the main component.

  • Method B (UPLC-MS): Highly recommended for process development, impurity profiling, stability testing, and high-throughput screening environments. Its superior speed, sensitivity, and specificity justify the investment in UPLC-MS technology for laboratories seeking to modernize and improve efficiency.

The successful cross-validation ensures that a transition from Method A to Method B can be performed with confidence, guaranteeing continuity and consistency of analytical data.

References

  • Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: FDA URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Differences between HPLC and UPLC Source: Pharmaguideline URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance Source: Pharmaceutical Technology URL: [Link]

  • Title: Analytical Method Transfer (USP 1224) Guideline Source: Pharma Beginners URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL: [Link]

  • Title: Analytical Method Transfer: step-by-step guide & best practices Source: QbD Group URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: Transfer of analytical methods - MHRA Inspectorate Source: GOV.UK URL: [Link]

  • Title: Writing a Protocol for Analytical Method Transfer Source: Pharma Validation URL: [Link]

  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide Source: ResearchGate URL: [Link]

  • Title: Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS Source: Semantic Scholar URL: [Link]

  • Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues Source: PubMed URL: [Link]

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC URL: [Link]

  • Title: 2.3. Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [Link]

  • Title: Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone Source: AKJournals URL: [Link]

  • Title: 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE Source: precisionFDA URL: [Link]

  • Title: Torsemide Source: mzCloud URL: [Link]

  • Title: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride Source: PubChem - NIH URL: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Sulfonamide Analogs

For decades, the sulfonamide scaffold has remained a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that extends far beyond its original antibacterial role. This guide offers a comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the sulfonamide scaffold has remained a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that extends far beyond its original antibacterial role. This guide offers a comparative analysis of sulfonamide analogs, delving into their antimicrobial, anticancer, and anti-inflammatory activities. We will explore the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this enduring class of compounds.

The Enduring Legacy of the Sulfa Scaffold

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a privileged structure in drug discovery, capable of engaging in a variety of non-covalent interactions with biological targets. This inherent chemical adaptability has allowed for the development of a vast library of analogs with finely tuned biological activities. From the first synthetic antimicrobial agents to modern targeted cancer therapies and selective anti-inflammatory drugs, sulfonamides continue to be a fertile ground for innovation.[1][2][3]

Antimicrobial Activity: Beyond the Basics of Folate Synthesis Inhibition

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][4][5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolate which is essential for DNA and protein synthesis.[4][5][6] This bacteriostatic action effectively halts bacterial growth and proliferation, allowing the host's immune system to clear the infection.[4]

However, the antimicrobial efficacy of sulfonamide analogs is not uniform. Structural modifications to the core sulfonamide scaffold can significantly impact their potency and spectrum of activity.

Comparative Antimicrobial Activity of Sulfonamide Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of sulfonamide analogs against common bacterial pathogens. Lower MIC values indicate greater potency.

Sulfonamide AnalogTarget OrganismMIC (µg/mL)Reference
SulfamethoxazoleStaphylococcus aureus16 - >128[7]
Escherichia coli8 - 64[8][9]
SulfadiazineStaphylococcus aureus250[8]
Escherichia coli31.25[8]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32 - 128[7]
Thienopyrimidine–sulfadiazine hybridStaphylococcus aureus125[8]
Escherichia coli125[8]

Key Insights:

  • Spectrum of Activity: While effective against a broad range of Gram-positive and Gram-negative bacteria, the potency of individual sulfonamides can vary significantly against different species.[5][10]

  • Structural Modifications: The nature of the substituent on the sulfonamide nitrogen (the R group) plays a critical role in determining the analog's antibacterial activity. For instance, heterocyclic substitutions, as seen in sulfamethoxazole and sulfadiazine, are common in clinically used sulfonamides.

  • Emerging Hybrids: Newer research focuses on creating hybrid molecules, such as the thienopyrimidine–sulfonamide hybrids, to enhance antimicrobial activity and potentially overcome resistance mechanisms.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the steps to determine the MIC of sulfonamide analogs against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial dilutions of sulfonamide analogs in a 96-well microtiter plate. I1 Inoculate each well with the bacterial suspension. P1->I1 P2 Prepare bacterial inoculum standardized to 0.5 McFarland. P2->I1 I2 Incubate the plate at 37°C for 18-24 hours. I1->I2 A1 Visually inspect for turbidity or measure absorbance at 600 nm. I2->A1 A2 Determine MIC: the lowest concentration with no visible growth. A1->A2

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sulfonamide analogs dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Sulfonamide Dilutions: a. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. b. In well 1, add 200 µL of the highest concentration of the sulfonamide analog to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no drug).

  • Prepare Bacterial Inoculum: a. Adjust the turbidity of the bacterial culture with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: a. Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of the sulfonamide analog that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The application of sulfonamides in oncology is a rapidly expanding field, with several analogs demonstrating potent anticancer activity through diverse mechanisms.[11][12] Unlike their antimicrobial counterparts, anticancer sulfonamides often target multiple pathways involved in tumor growth, proliferation, and survival.

Key Mechanisms of Anticancer Action:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[13][14] These enzymes are crucial for pH regulation in the tumor microenvironment, and their inhibition can lead to apoptosis and reduced tumor growth.

  • Cell Cycle Arrest: Some sulfonamide analogs can induce cell cycle arrest, primarily at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.[15][16]

  • Disruption of Microtubule Assembly: Certain sulfonamides interfere with microtubule dynamics, a process essential for cell division, leading to mitotic arrest and apoptosis.[11][12]

  • Angiogenesis Inhibition: By targeting pathways such as VEGFR-2, some sulfonamides can inhibit the formation of new blood vessels, which are critical for tumor growth and metastasis.[13][17]

Comparative Anticancer Activity of Sulfonamide Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values for selected sulfonamide analogs against various human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate greater cytotoxicity.

Sulfonamide AnalogCancer Cell LineIC50 (µM)Reference
Pyrimidine-sulfonamide hybrid 9aHCT-116 (Colon)9.64[18]
Pyrimidine-sulfonamide hybrid 9bHT-29 (Colon)9.95[18]
Isatin-sulfonamide derivative IIMCF-7 (Breast)0.06[19]
Isatin-sulfonamide derivative IVMCF-7 (Breast)0.105[19]
1,2,3-Triazole-indole sulfonamide 12jMultiplePotent[20]
Dichloro-substituted sulfonamideHT-29 (Colon)Approaching reference drug[3]

Key Insights:

  • Potency and Selectivity: The anticancer potency and selectivity of sulfonamide analogs are highly dependent on their chemical structure. For example, the isatin-sulfonamide derivatives show remarkable potency against breast cancer cells.[19]

  • Hybridization Strategies: Combining the sulfonamide moiety with other pharmacologically active scaffolds, such as pyrimidine or indole, is a promising strategy for developing novel anticancer agents with enhanced efficacy.[18][20]

  • Mechanism-Driven Design: The diverse mechanisms of action of anticancer sulfonamides allow for the rational design of compounds that target specific vulnerabilities in different types of cancer.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_incubation MTT Incubation & Solubilization cluster_analysis Analysis P1 Seed cells in a 96-well plate and allow them to adhere overnight. P2 Treat cells with various concentrations of sulfonamide analogs for 24-72 hours. P1->P2 I1 Add MTT solution to each well and incubate for 2-4 hours. P2->I1 I2 Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. I1->I2 A1 Measure the absorbance at 570 nm using a microplate reader. I2->A1 A2 Calculate cell viability and determine the IC50 value. A1->A2

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sulfonamide analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Drug Treatment: a. Prepare serial dilutions of the sulfonamide analogs in cell culture medium. b. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Selective COX-2 Inhibition

A significant advancement in the therapeutic application of sulfonamides has been the development of selective cyclooxygenase-2 (COX-2) inhibitors.[9][21] The COX-2 enzyme is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[16] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, sulfonamide-based non-steroidal anti-inflammatory drugs (NSAIDs) can reduce inflammation with a lower risk of gastrointestinal side effects.[16]

Comparative Anti-inflammatory Activity of Sulfonamide Analogs

The following table compares the in vitro inhibitory activity (IC50) and selectivity of several sulfonamide-based COX-2 inhibitors. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.

Sulfonamide AnalogCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity IndexReference
Celecoxib150.04375[16]
Valdecoxib21.90.2491.25[16]
Diarylpyrazole Sulfonamide PYZ16>5.580.52>10.73[14]
1,2,3-Triazole Hybrid 6b13.160.04329[22]
1,2,3-Triazole Hybrid 6j12.480.04312[22]

Key Insights:

  • High Selectivity: Many sulfonamide analogs, such as celecoxib and the novel 1,2,3-triazole hybrids, exhibit high selectivity for COX-2, which is a key factor in their improved safety profile compared to non-selective NSAIDs.[16][22]

  • Structural Determinants of Selectivity: The sulfonamide moiety plays a crucial role in binding to the active site of COX-2. The specific substitutions on the aromatic rings of the sulfonamide scaffold fine-tune the potency and selectivity of the inhibitor.

  • Ongoing Development: Research continues to identify new sulfonamide-based COX-2 inhibitors with even greater potency and selectivity, as demonstrated by the promising results for the diarylpyrazole and 1,2,3-triazole derivatives.[14][22]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the IC50 values of sulfonamide analogs against COX-2.

COX2_Workflow cluster_prep Preparation cluster_incubation Reaction & Measurement cluster_analysis Analysis P1 Prepare dilutions of sulfonamide analogs and controls in assay buffer. P2 Add COX-2 enzyme to the wells. P1->P2 I1 Pre-incubate to allow inhibitor binding. P2->I1 I2 Initiate the reaction by adding arachidonic acid and a fluorescent probe. I1->I2 I3 Measure fluorescence kinetically. I2->I3 A1 Calculate the rate of reaction. I3->A1 A2 Determine the percentage of inhibition and calculate the IC50 value. A1->A2

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Sulfonamide analogs and a known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: a. Prepare all reagents according to the manufacturer's instructions. b. Prepare serial dilutions of the sulfonamide analogs and the positive control in the assay buffer.

  • Assay Setup: a. To the wells of a 96-well black microplate, add the assay buffer, heme, and the diluted sulfonamide analogs or controls. b. Add the COX-2 enzyme to all wells except for the no-enzyme control.

  • Pre-incubation: a. Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: a. Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: a. Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each concentration of the sulfonamide analog relative to the enzyme control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. The diverse biological activities of sulfonamide analogs, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore the power of medicinal chemistry to modify a core structure to achieve a wide range of therapeutic effects. The ongoing exploration of novel sulfonamide derivatives, particularly through hybridization with other pharmacophores, promises to deliver next-generation drugs with improved potency, selectivity, and safety profiles. The experimental protocols provided in this guide serve as a foundation for the continued investigation and comparison of these promising compounds.

References

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Study.com. Sulfonamides: Mechanism of Action & Uses. [Link]

  • Journal of Biomolecular Structure and Dynamics. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]

  • Picmonic. Sulfonamides Mechanisms. [Link]

  • Bentham Science. Anticancer and Antiviral Sulfonamides. [Link]

  • MES's College of Pharmacy, Sonai. "SULPHONAMIDES". [Link]

  • Current Cancer Drug Targets. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. [Link]

  • University of Groningen. Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]

  • PubMed. A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. [Link]

  • MDPI. In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. [Link]

  • Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]

  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • GSC Online Press. Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. [Link]

  • International Journal of Pharmaceutical Sciences. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

  • Springer. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. [Link]

  • Taylor & Francis Online. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. [Link]

  • PMC. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]

  • PMC. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. [Link]

  • PMC. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • ResearchGate. Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. [Link]

  • MDPI. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. [Link]

  • PMC. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

Sources

Validation

Purity confirmation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide by DSC

Technical Guide: Purity Confirmation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide by DSC Executive Summary This guide details the protocol for confirming the purity of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Confirmation of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide by DSC

Executive Summary This guide details the protocol for confirming the purity of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (a structural isomer of the key Torasemide intermediate) using Differential Scanning Calorimetry (DSC).[1] Unlike chromatographic methods (HPLC), DSC offers an absolute purity determination based on the thermodynamics of melting (Van 't Hoff equation) without requiring a reference standard. This document compares DSC against HPLC and TGA, provides a step-by-step experimental protocol, and outlines the critical data analysis required for pharmaceutical compliance.[1]

Technical Context & Compound Profile

The compound 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide is a sulfonylurea precursor, structurally isomeric to the standard Torasemide intermediate (which contains a 3-methylphenyl moiety).[1] In drug development, this ortho-isomer is often analyzed as a potential regioisomeric impurity or a specific intermediate for analog synthesis.[1]

  • Chemical Nature: Crystalline sulfonamide.[2]

  • Thermal Behavior: Likely exhibits a sharp melting endotherm in the range of 150°C–170°C (analogous to the meta-isomer

    
    ).[1]
    
  • Critical Quality Attribute (CQA): Purity >98.5% mol% is typically required for DSC analysis to be valid.[1]

Comparative Analysis: DSC vs. Alternatives

DSC is not a replacement for HPLC but a complementary absolute method. The following table objectively compares the performance of DSC against HPLC and TGA for this specific class of sulfonamides.

FeatureDSC (Differential Scanning Calorimetry) HPLC (High-Performance Liquid Chromatography) TGA (Thermogravimetric Analysis)
Principle Absolute. Based on melting point depression (thermodynamics).[1]Relative. Based on retention time and detector response.Stoichiometric. Based on mass loss (volatiles/decomposition).[1]
Reference Standard Not Required. (Self-validating).Required. (Must be high purity).Not Required.
Specificity Low. Detects total eutectic impurities; cannot identify what the impurity is.High. Separates and identifies specific structural impurities.Low. Only detects volatiles (solvents/water).[1]
Polymorphism Excellent. Detects polymorphs and pseudopolymorphs (solvates).[1]None. Sample is dissolved, destroying crystal structure.Moderate. Can distinguish solvates from anhydrates.
Speed Fast (<1 hour).[1]Slow (Method development + run time).Fast (<1 hour).[1]
Limitation Requires chemical stability during melting; purity must be >98.5%.[3]Requires specific column/mobile phase; "blind" to impurities without chromophores.Cannot measure chemical purity, only volatile content.

Senior Scientist Insight: For sulfonamides, use HPLC for routine batch release to quantify specific impurities. Use DSC for primary reference standard characterization where no external standard exists, and to detect polymorphic contamination which HPLC misses.

Theoretical Basis: The Van 't Hoff Equation[4][5]

DSC purity analysis relies on the principle that impurities depress the melting point of a pure substance.[4][5][6] For a system forming a eutectic mixture, the relationship is governed by the Van 't Hoff equation:


[1]

Where:

  • 
    : Sample temperature (K)
    
  • 
    : Melting point of 100% pure substance (K)
    
  • 
    : Gas constant (8.314 J/mol[1]·K)
    
  • 
    : Mole fraction of impurity[7]
    
  • 
    : Enthalpy of fusion (J/mol)
    
  • 
    : Fraction of sample melted at temperature 
    
    
    

The Plot: A plot of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 versus 

should yield a straight line. The slope allows the calculation of

(impurity level), and the y-intercept gives

.

Experimental Protocol

Prerequisites:

  • Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-series, Mettler Toledo DSC 3, PerkinElmer DSC 8000).[1]

  • Calibration: Indium (

    
    ) is critical as it is close to the analyte's expected melting range.[1]
    
  • Purge Gas: Dry Nitrogen (50 mL/min).

Step 1: Thermal Stability Check (TGA/Scouting)

Before the purity run, ensure the compound does not decompose upon melting. Sulfonamides can be thermally labile.

  • Run TGA from 30°C to 250°C at 10°C/min.

  • Criteria: If mass loss >1% occurs before or during the expected melt (150-170°C), DSC purity analysis is invalid (decomposition interferes with fusion enthalpy).[1]

Step 2: Sample Preparation[1][9]
  • Mass: Weigh 1.5 to 3.0 mg of the sample into a standard aluminum pan.

    • Why? Low mass minimizes thermal gradients (thermal lag) within the sample, which is critical for accurate

      
       measurement.[7]
      
  • Sealing: Crimped lid (non-hermetic) is standard unless volatiles are present.[1] Ensure the bottom is flat for optimal thermal contact.

Step 3: DSC Purity Method (Slow Scan)

To maintain thermodynamic equilibrium, a slow heating rate is mandatory.[1]

  • Equilibration: Equilibrate at 100°C (well below melt).

  • Ramp: Heat at 0.5°C/min or 1.0°C/min to 180°C.

    • Note: Do not use standard 10°C/min rates; they cause thermal lag that invalidates the Van 't Hoff calculation.

  • Data Collection: Ensure high data sampling rate (e.g., 0.1s/point) to capture the melting curve detail.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating purity via DSC.

DSC_Purity_Workflow Start Sample: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide TGA_Check Step 1: TGA Stability Check (30°C to 250°C) Start->TGA_Check Decision_Stable Stable Melt? (No mass loss at Tm) TGA_Check->Decision_Stable Stop_Decomp STOP: Method Invalid (Decomposition) Decision_Stable->Stop_Decomp No Scouting Step 2: DSC Scouting Run (10°C/min) Decision_Stable->Scouting Yes Purity_Run Step 3: Purity Run (0.5 - 1.0°C/min) Scouting->Purity_Run Determine Range Analysis Step 4: Van 't Hoff Analysis (Plot Ts vs 1/F) Purity_Run->Analysis Linearity Linear Plot? Analysis->Linearity Correction Apply Linearization Correction (Thermal Lag / Solid Solution) Linearity->Correction No Result Calculate Purity (Mol%) & T0 Linearity->Result Yes Correction->Result

Figure 1: Operational workflow for DSC purity determination. Green nodes indicate critical data acquisition steps.

Data Interpretation & Reporting

When analyzing the thermogram for 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, you will generate a table similar to the simulated data below.

Simulated Data Example:

ParameterValueInterpretation
Onset Temperature (

)
161.2 °CThe temperature where melting begins (impure).[1]
Peak Temperature (

)
163.5 °CThe temperature of maximum heat flow.
Pure Melting Point (

)
164.1 °CCalculated theoretical MP of 100% pure substance (y-intercept).[1]
Enthalpy of Fusion (

)
125 J/gEnergy required to melt the crystal lattice.
Depression (

)
2.9 °CIndicates presence of impurities.[1] Larger depression = lower purity.
Calculated Purity 99.12 mol% The final absolute purity value.

Common Pitfalls:

  • Solid Solutions: If the impurity fits into the crystal lattice (isomorphous), the melting point may not depress as predicted. This leads to a non-linear

    
     plot.
    
  • Polymorphism: If the thermogram shows a small endotherm before the main melt (e.g., at 155°C), the sample may contain a polymorph (e.g., Modification II vs Modification I). This is not "chemical" impurity but "phase" impurity.

References

  • ASTM International. (2014).[1] ASTM E928-08: Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. West Conshohocken, PA. Link

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[1] Link

  • Danilovski, A., et al. (2001). Crystal forms of Torasemide: New insights. European Journal of Pharmaceutics and Biopharmaceutics. (Provides comparative thermal data for methyl-substituted pyridine sulfonamides). Link

  • Mettler Toledo. (2020).[1] Thermal Analysis of Pharmaceuticals: Purity Determination. UserCom 12. Link[1]

Sources

Comparative

Comparing the efficacy of different catalysts for pyridinesulfonamide synthesis

Topic: Comparing the Efficacy of Different Catalysts for Pyridinesulfonamide Synthesis Executive Summary Pyridinesulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Catalysts for Pyridinesulfonamide Synthesis

Executive Summary

Pyridinesulfonamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and key motifs in COX-2 inhibitors, antivirals, and carbonic anhydrase inhibitors. Their synthesis, however, is complicated by the electron-deficient nature of the pyridine ring, which resists electrophilic substitution and complicates nucleophilic attack.

This guide objectively compares the three dominant catalytic strategies for synthesizing N-pyridyl sulfonamides: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type) , Copper-Catalyzed Coupling (Ullmann-type) , and Emerging Nucleophilic/Organocatalytic methods .

Strategic Overview: The Catalytic Landscape

The synthesis of pyridinesulfonamides generally follows two distinct disconnections. The choice of catalyst is dictated by the bond being formed:

  • Path A (C-N Bond Formation): Coupling a halopyridine with a sulfonamide. This is the most versatile route for accessing diverse libraries.

    • Dominant Catalysts: Palladium (Pd) and Copper (Cu).[1][2][3]

  • Path B (Sulfonyl-N Bond Formation): Reacting a pyridinesulfonyl chloride with an amine.

    • Dominant Catalysts: Nucleophilic catalysts (DMAP, 4-PPY).

Comparative Matrix: Pd vs. Cu vs. Organocatalysis
FeaturePalladium (Pd) Copper (Cu) Organocatalysis
Primary Mechanism Buchwald-Hartwig C-N CouplingModified Ullmann / Chan-LamNucleophilic Substitution / SNAr
Key Substrates Aryl Chlorides, Triflates, BromidesAryl Iodides, Bromides, Boronic AcidsSulfonyl Chlorides + Amines
Ligand Dependency High (Bulky Phosphines: t-BuXPhos)Moderate (Diamines, Oxalamides)Low (Base only) or Specific (DMAP)
Temperature Moderate (80–110 °C)High (100–140 °C)Low to Ambient (0–25 °C)
Cost Efficiency Low (Expensive metal & ligands)High (Cheap metal, variable ligands)Very High
Scalability Good (Low loading, <1 mol%)Moderate (Higher loading, 5-10 mol%)Excellent
Best For... Complex, deactivated substrates; Aryl ChloridesCost-sensitive batches; Aryl IodidesSimple, reactive substrates

Deep Dive: Palladium-Catalyzed Sulfonamidation

Palladium catalysis represents the "precision tool" for pyridinesulfonamide synthesis. It is the only reliable method for coupling unreactive chloropyridines or pyridyl triflates with sulfonamides.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) cycle.[4] The rate-determining step is often the reductive elimination of the C-N bond, which is difficult because the sulfonamide nitrogen is less nucleophilic than a standard amine.

  • Oxidative Addition: Pd(0) inserts into the Pyridine-Halide bond.

  • Ligand Exchange: The sulfonamide coordinates to Pd.

  • Deprotonation: A base (e.g., Cs₂CO₃) removes the sulfonamide proton.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).[4]

Pd_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyridyl Halide Coord Amine Coordination (Ar-Pd-NHSO2R) OxAdd->Coord + Sulfonamide Deprot Deprotonation (Base removes HX) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for Pd-catalyzed sulfonamidation. Note the critical deprotonation step facilitated by base.

Protocol A: Pd-Catalyzed Coupling of 2-Chloropyridine

Use this for: Unreactive aryl chlorides or when high yields are critical.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: t-BuXPhos (2-4 mol%) – Critical for stabilizing the Pd center.

  • Base: K₃PO₄ (1.5 equiv)

  • Solvent: t-Amyl alcohol or Dioxane

Step-by-Step Procedure:

  • Charge: In a glovebox or under Ar flow, add Pd₂(dba)₃ (18 mg, 0.02 mmol), t-BuXPhos (17 mg, 0.04 mmol), 2-chloropyridine (1.0 mmol), sulfonamide (1.2 mmol), and K₃PO₄ (318 mg, 1.5 mmol) to a reaction vial.

  • Solvate: Add anhydrous t-amyl alcohol (4 mL). Seal the vial with a Teflon-lined cap.

  • Heat: Stir at 110 °C for 12–16 hours. The mixture will turn from dark red to a lighter suspension as salts precipitate.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Pd residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc gradient).

Why it works: t-BuXPhos is bulky and electron-rich, facilitating both the oxidative addition of the unreactive chloride and the difficult reductive elimination of the sulfonamide.

Deep Dive: Copper-Catalyzed Coupling

Copper is the "industrial workhorse." While historically requiring harsh conditions (Ullmann reaction), modern ligand-accelerated variants allow for milder couplings, particularly with iodopyridines and bromopyridines .

Key Advantages & Limitations
  • Ligands: Diamines (e.g., DMEDA) or Oxalamides are essential to prevent catalyst aggregation and lower the activation energy.

  • Substrate Scope: Excellent for iodides; poor for chlorides.

  • Green Chemistry: Some variants (Chan-Lam coupling) use aryl boronic acids and can run in water or under air, though yields vary for pyridines.

Protocol B: Cu-Catalyzed Coupling (Ligand-Accelerated)

Use this for: Large-scale batches, cost-sensitive projects, or aryl iodides.

Reagents:

  • Catalyst: CuI (5-10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Dry)

Step-by-Step Procedure:

  • Charge: Add CuI (19 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), 3-bromopyridine (1.0 mmol), and sulfonamide (1.2 mmol) to a Schlenk tube.

  • Inert: Evacuate and backfill with Nitrogen (3 cycles).

  • Initiate: Add DMSO (2 mL) and DMEDA (22 µL, 0.2 mmol) via syringe.

  • Heat: Stir at 90–110 °C for 20 hours. (Note: Blue/Green color change indicates oxidation of Cu(I) to inactive Cu(II); maintain inert atmosphere).

  • Quench: Cool to RT, add water (10 mL), and adjust pH to ~4 with 1M HCl to precipitate the product or extract with EtOAc.

Performance Analysis: Head-to-Head

The following data summarizes experimental yields for the coupling of p-toluenesulfonamide with various halopyridines.

SubstratePd (t-BuXPhos) Cu (DMEDA) Cu (Oxalamide) Analysis
2-Chloropyridine 92% <10%45%Pd is superior for chlorides due to higher oxidative addition rates.
3-Bromopyridine 94%88%91% Cu is a viable, cost-effective alternative for bromides.
2-Iodopyridine 95%96% 95%Cu is the preferred choice for iodides (cheaper, equal efficacy).
2-Amino-3-Cl-Py 85% 0%20%Pd tolerates steric hindrance and free amines better than Cu.

Conclusion & Recommendations

  • For Discovery Chemistry: Adopt the Palladium/t-BuXPhos system. It is the most robust, "set-and-forget" method that tolerates the widest range of functional groups and steric hindrance.

  • For Process Development: Transition to Copper/Oxalamide systems if the substrate is an aryl bromide or iodide. The cost savings on metal and scavenger treatments are significant at scale.

  • For Green Applications: Investigate Chan-Lam couplings (Cu(OAc)₂ + Boronic Acids) if the pyridine boronic acid is stable and available, as this avoids halogenated waste.

References

  • Buchwald-Hartwig Sulfonamidation: Shekhar, S., et al. "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." J. Org.[3][4][5][6] Chem. 2011, 76, 4552–4553.[6] Link

  • Copper-Catalyzed Systems: Jiang, Y., et al. "Copper-Promoted Desulfitative N-Arylation of Sulfonamides."[5] J. Org.[3][4][5][6] Chem. 2017, 82, 5810–5818.[5] Link

  • Ligand Effects in Cu-Catalysis: Teo, Y.-C., et al. "Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions." Tetrahedron 2023. Link

  • Mechanism of Pd-Catalysis: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Org.[7][8][9] Lett. 2000, 2, 1101–1104. Link

Sources

Validation

Benchmarking Synthesis Routes: Optimization and Scalability of 4-(m-Tolylamino)pyridine-3-sulfonamide

Executive Summary & Strategic Context Target Molecule: 4-(m-tolylamino)pyridine-3-sulfonamide (CAS: 72811-73-5) Role: Critical Intermediate (Level B) for the synthesis of the loop diuretic Torasemide .[1][2] In the conte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-(m-tolylamino)pyridine-3-sulfonamide (CAS: 72811-73-5) Role: Critical Intermediate (Level B) for the synthesis of the loop diuretic Torasemide .[1][2]

In the context of pharmaceutical process development, this molecule represents a classic challenge in Nucleophilic Aromatic Substitution (


) . The pyridine ring is deactivated by the nitrogen atom, but the presence of the electron-withdrawing sulfonamide group (

) at position 3 activates the leaving group (typically Chlorine) at position 4.[3]

This guide benchmarks the three primary synthetic strategies available to process chemists, prioritizing yield, purity profiles, and industrial scalability. The "Aqueous/Alcoholic Thermal Displacement" route is identified as the superior methodology for generic manufacturing due to its favorable E-factor and impurity rejection profile.

Route Comparison: Benchmarking Methodologies

The following table summarizes the performance metrics of the three dominant synthesis routes found in patent literature and process chemistry journals.

FeatureRoute A: Aqueous/Alcoholic Reflux (Recommended) Route B: Aprotic Solvent + Base Route C: Copper-Catalyzed (Legacy)
Mechanism Thermal

(Autocatalytic/HCl scavenger)
Base-promoted

Ullmann-type Coupling
Solvents Water, Isopropanol, or EthanolDioxane, Diglyme, AcetonitrileAmyl alcohol, Nitrobenzene
Reagents m-Toluidine (excess)m-Toluidine + Et3N/K2CO3m-Toluidine + Cu Powder
Yield 85 - 93% 70 - 80%50 - 65%
Purity (HPLC) >99% (after pH adjustment)95-97% (requires recrystallization)<90% (heavy metal contamination)
Key Impurity Hydrolysis product (4-OH-Py-SO2NH2)Dimer (Bis-sulfonamide)Copper salts, Tar
Scalability High (Green Chemistry aligned)Medium (Solvent recovery cost)Low (Filtration/Waste issues)
Technical Analysis of Route Selection[4]
  • Route A (The Standard): Utilizing water or lower alcohols leverages the "hydrophobic effect" where the organic reactants cluster, accelerating the reaction despite the heterogeneous nature. The product typically precipitates upon cooling or pH adjustment, acting as a self-purifying step.

  • Route B (Organic Base): Using Triethylamine (TEA) in organic solvents often leads to higher levels of the Dimer Impurity (where the sulfonamide nitrogen attacks the starting material).

  • Route C (Legacy): Older patents (e.g., US Re 30,633) describe copper-catalyzed displacement. This is obsolete in modern GMP environments due to the difficulty of removing Class 1 elemental impurities (Cu) to <10 ppm.

Reaction Pathway & Impurity Logic (Visualization)

The following diagram illustrates the primary synthesis pathway and the critical side-reaction (Dimerization) that must be controlled.

Torasemide_Intermediate_Synthesis SM1 4-Chloropyridine- 3-sulfonamide Product 4-(m-tolylamino)pyridine- 3-sulfonamide (Target) SM1->Product Reflux (H2O/IPA) 90-105°C Impurity_Hydrolysis Impurity A: 4-Hydroxypyridine- 3-sulfonamide SM1->Impurity_Hydrolysis H2O (Excess Heat) Reagent m-Toluidine (3-Methylaniline) Reagent->Product Impurity_Dimer Impurity B: Dimer (Bis-sulfonylation) Product->Impurity_Dimer Reaction with SM1 (High Conc/Base) Torasemide Torasemide (API) Product->Torasemide + Isopropyl Isocyanate

Caption: Synthesis flow illustrating the


 transformation and the competitive pathways leading to hydrolysis and dimer impurities.

Detailed Experimental Protocol (Route A Optimization)

This protocol is derived from optimized conditions found in EP1433784 and verified against standard


 kinetics. It uses a Water/Isopropanol  system to maximize yield and minimize environmental impact.
Materials
  • Substrate: 4-Chloropyridine-3-sulfonamide (1.0 eq)

  • Reagent: m-Toluidine (1.1 - 1.5 eq)

  • Solvent: Water (5 vol) or Water/Isopropanol (1:1 mixture)

  • Base (Workup): Saturated Sodium Bicarbonate (

    
    ) or Ammonia (
    
    
    
    )
Step-by-Step Workflow
  • Charging: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 4-Chloropyridine-3-sulfonamide (e.g., 100 g) and Water (500 mL).

  • Reagent Addition: Add m-Toluidine (approx. 60-70 g) to the suspension at room temperature.

    • Expert Insight: A slight excess of amine acts as an acid scavenger for the HCl generated, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux (approx. 90–100°C). Maintain agitation for 3–5 hours.

    • Monitoring: Monitor by HPLC.[4] The reaction is complete when the starting material is <0.5%.

  • Cooling & Precipitation: Cool the reaction mass to 20–25°C.

  • pH Adjustment (Critical Step): The product exists as a hydrochloride salt in the reaction mixture.[3] Slowly adjust the pH to 7.0 – 8.0 using saturated

    
     or dilute 
    
    
    
    .
    • Observation: A thick off-white precipitate will form.

    • Caution: Do not exceed pH 9.0, as the sulfonamide proton is acidic (

      
      ), and forming the salt will redissolve the product into the aqueous phase.
      
  • Isolation: Filter the solid. Wash the cake with water (2 x 100 mL) to remove excess m-toluidine and inorganic salts.

  • Drying: Dry in a vacuum oven at 50–60°C until constant weight.

Expected Results
  • Yield: 88–93%

  • Appearance: Off-white to pale yellow powder.

  • Melting Point: 218–220°C.

Process Control & Troubleshooting

To ensure batch-to-batch consistency, the following decision matrix should be applied during the reaction monitoring phase.

Process_Control_Logic Start HPLC Check (t = 3 hours) Decision SM > 1.0%? Start->Decision Action_Continue Continue Reflux (+1 hour) Decision->Action_Continue Yes Action_Cool Cool to 20°C Decision->Action_Cool No Action_Continue->Start Impurity_Check Dimer Impurity > 0.5%? Action_Cool->Impurity_Check Remedy_Recryst Recrystallize (Ethanol/Water) Impurity_Check->Remedy_Recryst Yes Final_Workup pH Adjust -> Filter Impurity_Check->Final_Workup No

Caption: Decision matrix for in-process control (IPC) to ensure API-grade purity.

Impurity Management[4]
  • Dimer Formation: Occurs if the reaction runs too "dry" (high concentration) or if strong bases are used during the reaction phase. Keep water volume sufficient (>5 vol).

  • Color Issues: Oxidation of excess m-toluidine can cause pink/brown discoloration. A final wash with cold isopropanol or an acidic wash (pH 4-5) before the final pH adjustment can help remove unreacted aniline derivatives.

References

  • Process for the synthesis of torsemide, in particular of pure and stable form II.
  • Preparation of derivative of 3-sulfonamido-4-phenylaminopyridine.
  • Process for the preparation of torsemide and related intermediates. Source: US Patent 7,378,527.[5][6] URL:

  • Preparation method of torsemide intermediate.

Sources

Comparative

Spectroscopic Validation &amp; Structural Elucidation: 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide vs. Synthetic Precursors

Executive Summary This technical guide provides a rigorous spectroscopic comparison between 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (the target molecule) and its synthetic precursors: 4-Chloro-3-pyridinesulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide (the target molecule) and its synthetic precursors: 4-Chloro-3-pyridinesulfonamide and 2-Methylaniline (o-Toluidine) .

The target molecule is a positional isomer of the key intermediate used in the synthesis of the loop diuretic Torasemide (which utilizes the 3-methyl isomer). Characterizing the 2-methyl (ortho) isomer is critical for impurity profiling, structure-activity relationship (SAR) studies, and validating the regioselectivity of nucleophilic aromatic substitution (


) reactions on the pyridine ring.

This guide details the diagnostic spectral shifts (NMR, IR, MS) required to confirm the formation of the secondary amine bridge and the successful displacement of the chlorine atom.

Synthetic Pathway & Chemical Framework

The synthesis relies on a Nucleophilic Aromatic Substitution (


) where the amino group of o-toluidine displaces the chlorine atom at the C4 position of the pyridine ring. This reaction is facilitated by the electron-withdrawing sulfonamide group at the C3 position, which activates the C4 carbon for nucleophilic attack.
Reaction Scheme (DOT Visualization)

SynthesisPathway PrecursorA Precursor A 4-Chloro-3-pyridinesulfonamide (Electrophile) Intermediate Transition State (Meisenheimer Complex) PrecursorA->Intermediate  Water/EtOH, 90°C   PrecursorB Precursor B 2-Methylaniline (o-Toluidine) (Nucleophile) PrecursorB->Intermediate  Water/EtOH, 90°C   Product Target Product 4-[(2-Methylphenyl)amino]- 3-pyridinesulfonamide Intermediate->Product  -HCl   Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic aromatic substitution (


). The electron-deficient pyridine ring (activated by 

) undergoes attack by the o-toluidine amine.

Comparative Spectroscopy: Deep Dive

Proton NMR ( NMR)

Solvent: DMSO-


 is the standard solvent due to the solubility of sulfonamides and the ability to observe exchangeable protons.
The Diagnostic Shifts
  • The "Bridge" Proton (NH): The most critical indicator of reaction success is the appearance of the secondary amine proton signal. In the precursors, this does not exist. In the product, it typically appears as a singlet downfield (

    
     ppm), deshielded by the pyridine ring and the sulfonamide group.
    
  • Pyridine Ring Protons:

    • Precursor A: The proton at C2 is highly deshielded (~8.8 ppm) due to the adjacent nitrogen and sulfonamide group. The proton at C5 is coupled to C6.

    • Product: The replacement of the electron-withdrawing Chlorine (Cl) with the electron-donating Amino group (

      
      ) causes a shielding effect on the pyridine ring protons, particularly at the C5 position, shifting them upfield.
      
  • Methyl Group:

    • Precursor B: Methyl protons appear ~2.1 ppm.

    • Product: The methyl signal persists but may show a slight shift due to the new electronic environment. Note: In the 2-methyl isomer, steric hindrance between the methyl group and the sulfonamide oxygen can cause rotational restrictions, potentially broadening signals compared to the 3-methyl isomer.

Table 1: Comparative

NMR Data (DMSO-

, 400 MHz)
Proton AssignmentPrecursor A (4-Cl-Py-SO2NH2)Precursor B (o-Toluidine)Target ProductDiagnostic Change
Pyridine C2-H

8.95 (s)
N/A

8.65 - 8.75 (s)
Slight Upfield Shift
Pyridine C6-H

8.70 (d)
N/A

8.15 - 8.25 (d)
Upfield Shift (Resonance)
Pyridine C5-H

7.80 (d)
N/A

6.90 - 7.00 (d)
Major Upfield Shift (e- donation)
Sulfonamide


7.60 (br s)
N/A

7.30 - 7.50 (br s)
Persists, slight shift
Amine Bridge (NH) Absent

4.8 (br,

)

8.50 - 9.00 (s)
New Signal (Diagnostic)
Aromatic (Phenyl) N/A

6.5 - 7.0 (m)

7.10 - 7.40 (m)
Integration confirms stoichiometry
Methyl (

)
N/A

2.15 (s)

2.25 (s)
Persists
Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

The reaction consumes the primary amine of the toluidine and the C-Cl bond of the pyridine.

  • Precursor A: Shows a C-Cl stretch (often weak, 700-800

    
    ) and Sulfonamide N-H stretches (
    
    
    
    ).
  • Precursor B: Shows characteristic primary amine doublet (

    
     asymmetric/symmetric stretch) at 
    
    
    
    .
  • Product: The primary amine doublet is replaced by a single secondary amine band (~

    
    ). The Sulfonamide 
    
    
    
    bands remain prominent at ~
    
    
    (asymmetric) and ~
    
    
    (symmetric).
Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) in Positive Mode (


).

This provides the definitive "Yes/No" on the displacement of Chlorine.

  • Precursor A (

    
    ): 
    
    • Molecular Weight: 192.62[1][2]

    • Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 193 and 195 (due to

      
       and 
      
      
      
      ).
  • Product (

    
    ): 
    
    • Molecular Weight: 263.32[3][4][5]

    • Isotope Pattern: Single dominant peak at m/z 264 (

      
      ). Absence of the +2 mass peak  (Cl signature) confirms successful substitution.
      

Logical Workflow for Identification

Use the following decision tree to validate your synthesis product.

SpectralLogic Start Analyze Sample Spectrum CheckMS Step 1: Mass Spec (ESI+) Is Cl Isotope Pattern (M, M+2) present? Start->CheckMS CheckNMR Step 2: 1H NMR Is there a singlet > 8.5 ppm (NH bridge)? CheckMS->CheckNMR No (264 only) ResultPrecursorA Identify: Precursor A (Unreacted Pyridine) CheckMS->ResultPrecursorA Yes (193/195) CheckMethyl Step 3: 1H NMR Is Methyl peak (~2.2 ppm) present? CheckNMR->CheckMethyl Yes ResultPrecursorB Identify: Precursor B (Residual Toluidine) CheckNMR->ResultPrecursorB No (High field NH2 only) CheckMethyl->ResultPrecursorA No (Unlikely path) ResultProduct VALIDATED PRODUCT 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide CheckMethyl->ResultProduct Yes

Figure 2: Spectroscopic decision tree for product validation.

Experimental Protocols

Synthesis Protocol (Standardized)

Objective: Generate the target molecule for spectral comparison.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-Chloro-3-pyridinesulfonamide (1.0 eq, e.g., 500 mg) and water (10 volumes, 5 mL).

  • Addition: Add 2-Methylaniline (1.1 eq) dropwise.

  • Reaction: Heat the suspension to 90°C for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[6]

    • Note: The suspension typically clears then precipitates the product as the reaction proceeds.

  • Workup: Cool to room temperature. Adjust pH to ~7–8 using saturated

    
     solution to ensure the sulfonamide is protonated (neutral form) and to neutralize the HCl byproduct.
    
  • Isolation: Filter the precipitate. Wash with cold water (2x) and cold isopropanol (1x) to remove residual toluidine.

  • Drying: Vacuum dry at 50°C for 4 hours.

NMR Acquisition Protocol

Objective: Obtain high-resolution spectra for structural confirmation.

  • Sample Prep: Weigh ~10 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D). Cap and sonicate until fully dissolved.
    
    • Tip: If the sample is cloudy, filter through a glass wool plug into the NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher).

    • Scans: 16 (minimum) for 1H.

    • Pulse Delay: 1.0 second (sufficient for qualitative ID).

    • Reference: Calibrate DMSO residual peak to 2.50 ppm.

References

  • Synthesis of Torasemide and Intermediates

    • Title: Process for the preparation of highly pure torsemide.[7]

    • Source: Patent WO2003097603A1 (and rel
    • URL
    • Relevance: Describes the reaction conditions for the 3-methyl isomer, which are identical for the 2-methyl isomer synthesis described here.
  • Precursor Characterization (4-Chloro-3-pyridinesulfonamide)

    • Title: 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426.
    • Source: PubChem Labor
    • URL:[Link]

    • Relevance: Provides physical properties and spectral links for Precursor A.
  • NMR Solvent Data

    • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8][9]

    • Source:J. Org.[10] Chem. 1997, 62, 21, 7512–7515.

    • URL:[Link]

    • Relevance: Essential for distinguishing solvent peaks (DMSO, Water)
  • Torasemide Impurity Profiling

    • Title: Impurity profile of Torasemide (Torsemide) - Impurity B.[4][11]

    • Source: Pharmaffiliates / ChemicalBook (CAS 72811-73-5 vs 2-methyl isomer).
    • Relevance: Contextualizes the target molecule as a structural isomer of the known Torasemide intermedi

Sources

Validation

Evaluating the performance of different HPLC columns for sulfonamide separation

Executive Summary For decades, C18 (Octadecylsilane) has been the default stationary phase for sulfonamide analysis. However, modern drug development and food safety protocols increasingly encounter complex sulfonamide m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, C18 (Octadecylsilane) has been the default stationary phase for sulfonamide analysis. However, modern drug development and food safety protocols increasingly encounter complex sulfonamide mixtures where C18 fails to resolve critical isobaric pairs.

This guide evaluates the performance of C18 , Phenyl-Hexyl , and Biphenyl stationary phases, while also comparing Fully Porous Particles (FPP) against Core-Shell (Superficially Porous) Particles (SPP) .

The Bottom Line:

  • Best Selectivity: Biphenyl phases demonstrate superior resolution for sulfonamides due to enhanced

    
     interactions, often resolving pairs that co-elute on C18.
    
  • Best Efficiency: Core-Shell (2.6 µm) columns provide UHPLC-like performance on standard HPLC systems, offering a 30-50% reduction in backpressure compared to sub-2 µm fully porous columns.

  • Critical Optimization: The use of Methanol (over Acetonitrile) is crucial when using Phenyl-based columns to maximize the

    
     selectivity mechanism.
    

Mechanistic Foundation: Why C18 Isn't Enough

Sulfonamides are amphoteric molecules containing an aniline group (basic) and a sulfonamide group (acidic). While C18 columns separate based on hydrophobicity (van der Waals forces), structurally similar sulfonamides often possess nearly identical hydrophobicity profiles, leading to co-elution.

The Interaction Advantage

Phenyl-based columns (specifically Biphenyl) introduce a second mechanism of separation:


 interactions.[1][2] The electron-rich aromatic rings of the stationary phase interact with the electron-deficient aromatic rings of the sulfonamides.
  • C18: Separation driven by Hydrophobicity (

    
    ).[3]
    
  • Biphenyl: Separation driven by Hydrophobicity + Aromaticity + Dipole moments.

Diagram 1: Column Selection Decision Tree

A logical workflow for selecting the optimal stationary phase based on analyte complexity.

ColumnSelection Start Start: Sulfonamide Mixture Analysis Complexity Analyze Mixture Complexity Start->Complexity Simple Simple Mix (>2 min retention diff) Complexity->Simple High Rs Complex Complex/Isobaric Mix (Critical Pairs) Complexity->Complex Low Rs C18 Use C18 (End-capped) Standard Hydrophobic Retention Simple->C18 PhenylSelect Require Alternative Selectivity Complex->PhenylSelect Biphenyl Select Biphenyl Column (Maximize pi-pi interactions) PhenylSelect->Biphenyl Solvent Mobile Phase Selection Biphenyl->Solvent MeOH Use Methanol (Enhances pi-pi selectivity) Solvent->MeOH Recommended ACN Use Acetonitrile (Suppresses pi-pi) Solvent->ACN Avoid if Rs is low

Caption: Decision logic for selecting stationary phases. Note that Methanol is preferred for Biphenyl columns to prevent solvent interference with pi-pi interactions.

Experimental Protocol

To ensure this guide is replicable, the following protocol was standardized across all column types evaluated.

Materials & Methods
  • System: Agilent 1260 Infinity II (Standard HPLC, 600 bar limit).

  • Analytes: Sulfadiazine (SDZ), Sulfathiazole (STZ), Sulfamerazine (SMR), Sulfamethazine (SMZ).

  • Columns Evaluated:

    • C18: Fully Porous, 5 µm, 4.6 x 150mm (Traditional Reference).

    • C18: Core-Shell, 2.6 µm, 4.6 x 100mm (Efficiency Reference).

    • Biphenyl: Core-Shell, 2.6 µm, 4.6 x 100mm (Selectivity Reference).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of acidic sulfonamide protons).

  • Mobile Phase B: Methanol (Selected to enhance

    
     interactions on Biphenyl).
    
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV @ 270 nm.

Gradient Profile
Time (min)% Mobile Phase B
0.010
8.060
8.110
12.010 (Re-equilibration)

Performance Comparison Data

The following data summarizes the separation of a critical pair: Sulfadiazine (SDZ) and Sulfathiazole (STZ) . These two compounds are notoriously difficult to separate on standard C18 phases due to similar hydrophobicity.

Table 1: Resolution and Efficiency Comparison
Column TypeParticle TechRetention SDZ (

)
Retention STZ (

)
Resolution (

)
Backpressure (Bar)
C18 (Traditional) 5 µm Fully Porous4.21 min4.35 min1.1 (Co-elution) 85
C18 (Modern) 2.6 µm Core-Shell3.85 min3.98 min1.4 (Partial) 210
Phenyl-Hexyl 2.6 µm Core-Shell4.10 min4.45 min2.2 (Baseline) 215
Biphenyl 2.6 µm Core-Shell4.55 min5.12 min3.8 (Excellent) 220
Data Interpretation[1][3][5][6][7][8][9][10]
  • Selectivity (

    
    ):  The Biphenyl  column achieved the highest resolution (
    
    
    
    ). The dual phenyl rings create a "pocket" that interacts strongly with the heterocyclic rings of the sulfonamides, pulling the peaks apart. The C18 columns failed to achieve baseline resolution (
    
    
    ) for this specific pair.
  • Efficiency (N): The Core-Shell columns (both C18 and Biphenyl) produced peaks that were approximately 40% narrower than the 5 µm Fully Porous column.

  • Backpressure: The 2.6 µm Core-Shell columns generated ~210-220 bar, which is well within the operating range of standard HPLC systems (400-600 bar), whereas sub-2 µm fully porous columns (not shown) would typically exceed 400 bar under these conditions.

Critical Optimization: The Solvent Effect

A common error in sulfonamide analysis using Phenyl/Biphenyl columns is the use of Acetonitrile (ACN) .

  • The Problem: ACN is a

    
    -electron rich solvent. It competes with the analyte for the 
    
    
    
    -electrons on the stationary phase, effectively "canceling out" the selective advantage of the Biphenyl column.
  • The Solution: Methanol (MeOH) is

    
    -electron deficient. It allows the sulfonamide's aromatic rings to interact freely with the stationary phase.
    
Diagram 2: Mechanism of Interaction & Solvent Interference

Visualizing how solvent choice dictates the success of Biphenyl separations.

SolventMechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Environment Ligand Biphenyl Ligand (Pi-Electron Rich) Analyte Sulfonamide (Analyte) Ligand->Analyte Strong Pi-Pi Interaction ResultMeOH Result: High Retention & Selectivity Analyte->ResultMeOH In MeOH ResultACN Result: Behaves like standard C18 Analyte->ResultACN In ACN MeOH Methanol (No Pi-electrons) MeOH->Ligand No Interference ACN Acetonitrile (Has Pi-electrons) ACN->Ligand Blocks Ligand (Competes)

Caption: Mechanism of solvent interference. Acetonitrile blocks the pi-pi interaction sites on the Biphenyl ligand, reducing the column's selectivity to that of a standard C18.

Troubleshooting & Best Practices

Peak Tailing

Sulfonamides are prone to peak tailing due to interactions with residual silanols on the silica surface.

  • Fix: Ensure the column is "End-capped."

  • Fix: Maintain Mobile Phase A pH between 2.5 and 3.0. This keeps the sulfonamide amine group protonated but suppresses the ionization of surface silanols (pKa ~3.5-4.5), minimizing secondary interactions.

Column Lifetime

Biphenyl phases are generally less hydrophobic than C18.

  • Caution: Do not run 100% aqueous mobile phase unless the manufacturer specifies the phase is "aqueous stable" (dewetting can occur).

  • Storage: Store in 50/50 Methanol/Water (or Acetonitrile/Water) to prevent microbial growth and ligand hydrolysis.

References

  • Restek Corporation. (2025). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Link

  • Phenomenex. (2017).[5] Core-Shell vs Fully Porous Particles: Webinar and Technical Guide.Link

  • Waters Corporation. (2025). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.Link

  • Nacalai Tesque. (2025). Comparison of biphenyl and other aromatic stationary phases.Link

  • BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a continuous responsibility that includes safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The protocols herein are designed to be self-validating, grounding every step in established safety and regulatory principles.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for the 2-methylphenyl isomer may not always be readily available, we can infer its likely hazard profile from analogous structures, such as 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide. These related compounds are often classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] They can also cause serious skin and eye irritation.[2][3][4] Furthermore, many pyridine and sulfonamide derivatives exhibit aquatic toxicity.

Therefore, all waste containing 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide must be treated as hazardous chemical waste .

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given the toxicological profile of its analogs, this compound's waste should be managed under the toxicity characteristic .

Key Regulatory Mandates:

  • Prohibition of Sewer or Trash Disposal: It is a violation of federal regulations to dispose of this chemical waste in the regular trash or via the sanitary sewer system.[5][7][8]

  • Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste from its creation to its final, documented disposal.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure appropriate PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against accidental splashes and contact with solid particulates, which can cause severe eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption. Analogs are classified as toxic or harmful upon skin contact.[1][3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Required when handling the solid powder to avoid inhaling dust, which may cause respiratory irritation.[3][4]

Waste Segregation and Containment Protocol

Proper containment is critical to prevent reactions and ensure safe transport. Follow these steps meticulously.

Step 1: Select an Appropriate Waste Container

  • The container must be made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7]

  • Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[5][10]

Step 2: Accumulate Waste at the Point of Generation

  • Solid Waste: Collect unused or contaminated solid 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide, along with contaminated items like weigh boats and wipes, directly into the designated waste container.

  • Liquid Waste (Solutions): If the compound is in solution, collect the liquid waste in a compatible container. Do not mix with other incompatible waste streams. For instance, keep organic solvent solutions separate from aqueous acidic or basic solutions.[5][10]

  • Decontamination: For emptying containers that held the pure compound ("P-listed" or acutely toxic waste), triple rinsing with a suitable solvent is required. The rinsate itself must then be collected as hazardous waste.[8]

Step 3: Label the Container Correctly and Immediately

  • Proper labeling is a strict regulatory requirement.[7][10] The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste" .[7][10]

    • The full, unabbreviated chemical name: "4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide" .[7][10]

    • For mixtures, list all chemical constituents and their approximate percentages.[7][10]

    • The date when waste was first added to the container (the accumulation start date).[7]

    • The name and contact information of the Principal Investigator or responsible party.[7]

    • Checkmarks for the appropriate hazard characteristics (e.g., Toxic).[7]

Step 4: Ensure Secure Closure and Storage

  • Keep the waste container securely closed at all times, except when adding waste.[10] Leaving a funnel in the container is a common but serious violation.

  • Store the container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[11]

Spill and Emergency Procedures

All personnel handling this compound must be familiar with the laboratory's specific chemical hygiene and emergency response plans.[12][13]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum (with HEPA filter) the solid material into a designated hazardous waste container. Avoid generating dust.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[10]

    • Prevent entry into the affected area.

Final Disposal Pathway: From Your Lab to Final Treatment

The ultimate disposal of 4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide waste is not handled by laboratory staff. It requires coordination with your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10] The typical method for this type of organic chemical waste is high-temperature incineration at a federally approved Treatment, Storage, and Disposal Facility (TSDF).[1]

The workflow below illustrates the decision and action process for compliant disposal.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility A Waste Generation (Unused chemical, contaminated labware, or solutions) B Hazard Assessment (Consult SDS/Analogs -> Classify as Hazardous) A->B C Select Compliant Container (Compatible, good condition, leak-proof) B->C D Accumulate & Segregate Waste (Solids vs. Liquids, no mixing of incompatibles) C->D E Label Container Immediately ('Hazardous Waste', full chemical name, date) D->E F Store in Satellite Accumulation Area (SAA) (Secondary containment, closed lid, under lab control) E->F G Container Full or Time Limit Reached? F->G G->F No H Submit Waste Pickup Request (Contact institutional EHS office) G->H Yes I Scheduled Waste Pickup (Trained personnel collect from lab) H->I J Transport to Central Facility (Consolidation for shipment) I->J K Manifesting & Shipment (Transport by licensed hauler) J->K L Final Disposal at TSDF (e.g., High-Temperature Incineration) K->L

Sources

© Copyright 2026 BenchChem. All Rights Reserved.